molecular formula C10H11N3 B156348 1-Methyl-3-phenyl-1H-pyrazol-5-amine CAS No. 10199-50-5

1-Methyl-3-phenyl-1H-pyrazol-5-amine

Número de catálogo: B156348
Número CAS: 10199-50-5
Peso molecular: 173.21 g/mol
Clave InChI: KCYRMURRLLYLPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Methyl-3-phenyl-1H-pyrazol-5-amine is a valuable 5-aminopyrazole derivative that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry. The 5-aminopyrazole core is a well-established heterocyclic template of significant interest due to its broad spectrum of biological and medicinal properties . This structure is extensively investigated as a building block for the preparation of complex nitrogen-containing heterocycles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common in pharmaceutical development . Research into analogous pyrazole and pyrazolone derivatives has demonstrated potent antibacterial activity against strains like Staphylococcus aureus (including MRSA) and antifungal activity against Aspergillus niger , suggesting the potential of this chemical class in antimicrobial discovery . Furthermore, 5-aminopyrazole-based compounds are actively explored as inhibitors of critical signaling kinases, positioning them as promising candidates in anticancer agent development . The compound's utility as a versatile binucleophile and synthon makes it an essential reagent for constructing novel molecules for high-throughput screening and lead optimization in drug discovery pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methyl-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYRMURRLLYLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333717
Record name 1-Methyl-3-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-50-5
Record name 1-Methyl-3-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-phenyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Methyl-3-phenyl-1H-pyrazol-5-amine (C₁₀H₁₁N₃). The document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and includes a representative experimental protocol for data acquisition.

Overview of Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions resulting from the cleavage of the pyrazole ring and its substituents. The compound has a molecular weight of approximately 173.21 g/mol .[1][2] The quantitative data for the most significant ions observed in the electron ionization mass spectrum are summarized below.[1]

Table 1: Principal Mass Spectral Data for this compound

m/zRelative Intensity (%)Proposed Ion FormulaProposed Structure/Fragment Name
173100.0[C₁₀H₁₁N₃]⁺˙Molecular Ion (M⁺˙)
17275.0[C₁₀H₁₀N₃]⁺[M-H]⁺
11820.0[C₈H₈N]⁺Phenylacetonitrile cation radical
10415.0[C₇H₆N]⁺Benzonitrile cation radical
9110.0[C₇H₇]⁺Tropylium ion
7735.0[C₆H₅]⁺Phenyl cation
5115.0[C₄H₃]⁺Cyclobutadienyl cation

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows pathways characteristic of substituted pyrazoles, which typically involve ring cleavage and the expulsion of stable neutral molecules like hydrogen cyanide (HCN).[3][4] The presence of the phenyl and amino groups introduces additional fragmentation routes.

The process begins with the formation of the molecular ion (M⁺˙) at m/z 173 . This is the most abundant ion, indicating a relatively stable molecular structure.

A prominent fragmentation step is the loss of a single hydrogen atom, likely from the methyl or amino group, to form the [M-H]⁺ ion at m/z 172 .

Subsequent fragmentation involves the cleavage of the pyrazole ring. A key pathway is proposed to be the loss of an acetonitrile molecule (CH₃CN) from the [M-H]⁺ ion, leading to a fragment that rearranges to form the phenylacetonitrile radical cation at m/z 118 .

Further fragmentation can lead to the formation of the phenyl cation at m/z 77 , a common and stable fragment in compounds containing a phenyl group. This likely occurs through the loss of a nitrogen-containing fragment from an intermediate. The phenyl cation can subsequently lose acetylene (C₂H₂) to form the ion at m/z 51 .

An alternative pathway from an intermediate can involve the formation of the tropylium ion at m/z 91 , another common rearrangement product in aromatic compounds.

Fragmentation_Pathway parent This compound (M⁺˙) m/z = 173 m_minus_h [M-H]⁺ m/z = 172 parent->m_minus_h - H˙ frag77 Phenyl Cation [C₆H₅]⁺ m/z = 77 parent->frag77 - C₄H₆N₃ frag91 Tropylium Ion [C₇H₇]⁺ m/z = 91 parent->frag91 - C₂H₂N₂ frag118 [C₈H₈N]⁺ m/z = 118 m_minus_h->frag118 - N₂H₂ frag118->frag77 - CH₃CN frag51 [C₄H₃]⁺ m/z = 51 frag77->frag51 - C₂H₂

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

A standard method for obtaining the mass spectrum of a volatile and thermally stable compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

A. Sample Preparation

  • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., methanol or dichloromethane).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to a final concentration of 10-100 µg/mL to avoid column and detector saturation.

  • Transfer the final solution to a 2 mL autosampler vial.

B. Gas Chromatography (GC) Conditions

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

C. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 40-450

  • Solvent Delay: 3-4 minutes to allow the solvent to pass through without detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve 1. Dissolve Sample (1 mg/mL in Methanol) dilute 2. Dilute to Working Conc. (e.g., 50 µg/mL) dissolve->dilute transfer 3. Transfer to Autosampler Vial dilute->transfer inject 4. Inject 1 µL into GC transfer->inject separate 5. Chromatographic Separation inject->separate ionize 6. Electron Ionization (70 eV) separate->ionize detect 7. Mass Detection (m/z 40-450) ionize->detect acquire 8. Acquire Mass Spectrum detect->acquire analyze 9. Identify Peaks & Pathways acquire->analyze

Caption: General experimental workflow for GC-MS analysis of the target compound.

References

Physical and chemical properties of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of 1-Methyl-3-phenyl-1H-pyrazol-5-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is a pyrazole derivative with a molecular formula of C10H11N3.[1][2] Its chemical structure consists of a pyrazole ring substituted with a methyl group at the N1 position, a phenyl group at the C3 position, and an amine group at the C5 position. Several isomers exist, including 3-Methyl-1-phenyl-1H-pyrazol-5-amine, and their properties can sometimes be reported interchangeably, necessitating careful attention to the specific isomer.

Identifiers and General Properties

A summary of the key identifiers and general properties for this compound and its closely related isomer, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, is presented in Table 1.

Table 1: Identifiers and General Properties

PropertyThis compound3-Methyl-1-phenyl-1H-pyrazol-5-amine
CAS Number 10199-50-51131-18-6[1]
Molecular Formula C10H11N3C10H11N3[1]
Molecular Weight 173.22 g/mol 173.2144 g/mol [1]
IUPAC Name This compound3-methyl-1-phenyl-1H-pyrazol-5-amine[1]
Synonyms 5-Amino-1-methyl-3-phenylpyrazole5-Amino-3-methyl-1-phenylpyrazole, PMP[3]
Physical Properties

The physical properties of these compounds are summarized in Table 2, including experimental and predicted values.

Table 2: Physical Properties

PropertyThis compound3-Methyl-1-phenyl-1H-pyrazol-5-amine
Melting Point 125-128 °C113-117 °C
Boiling Point 368.1±30.0 °C (Predicted)Not Available
Density 1.17±0.1 g/cm³ (Predicted)Not Available
pKa 3.00±0.10 (Predicted)Not Available
Appearance Off-White SolidWhite to Orange to Green powder/crystal
Spectral Data

Various spectroscopic data are available for the characterization of these pyrazole derivatives. The NIST WebBook provides gas-phase infrared (IR) spectra and mass spectrometry data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine.[1] Nuclear Magnetic Resonance (NMR) data (¹H NMR and ¹³C NMR) are also reported in the literature, which are crucial for structural elucidation.[4]

Experimental Protocols

Generalized Synthesis of 1-Substituted-3-methyl-5-aminopyrazoles

This protocol describes a generalized procedure for the synthesis of 1-substituted-3-methyl-5-aminopyrazoles, which can be adapted for the synthesis of this compound. The reaction proceeds via the condensation of a substituted hydrazine with ethyl acetoacetate.

Materials:

  • Methylhydrazine (for 1,3-dimethyl-5-pyrazolone synthesis, adaptable to other hydrazines)[4]

  • Ethyl acetoacetate[4]

  • Ethanol (or other suitable solvent)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve ethyl acetoacetate in a suitable solvent like ethanol.

  • Cool the solution in an ice-water bath.

  • Slowly add a stoichiometric equivalent of the desired hydrazine (e.g., methylhydrazine) dropwise to the cooled solution.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography.

For the synthesis of this compound, phenylhydrazine would be reacted with an appropriate β-ketonitrile or a related precursor. The general principle of the cyclocondensation reaction remains the same.

Reactivity and Biological Activity

Pyrazoles are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities.[5] Derivatives of 1-phenyl-3-methyl-5-pyrazolone, a related compound, have been investigated for various pharmacological properties, including antioxidant, anticancer, and antiviral activities.[3]

The amine group at the C5 position of this compound is a key functional group that can be readily modified to produce a variety of derivatives. It can undergo reactions such as acylation, alkylation, and diazotization, making it a versatile building block for the synthesis of more complex molecules. For instance, pyrazol-5-amines can undergo oxidative dehydrogenative couplings to form azopyrroles.[6]

While specific signaling pathways involving this compound are not well-documented in the available literature, pyrazole derivatives, in general, are known to interact with a variety of biological targets.[7]

Visualizations

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrazole derivatives, a common class of reactions in medicinal chemistry.

G Generalized Synthesis Workflow for Pyrazole Derivatives cluster_reactants Reactants cluster_process Reaction Process cluster_product Product & Purification Hydrazine Hydrazine Derivative (e.g., Methylhydrazine) Condensation Condensation Reaction Hydrazine->Condensation Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Formation CrudeProduct Crude Pyrazole Derivative Cyclization->CrudeProduct Purification Purification (Recrystallization/Chromatography) CrudeProduct->Purification FinalProduct Pure Pyrazole Derivative Purification->FinalProduct

Caption: Generalized workflow for the synthesis of pyrazole derivatives.

This guide provides a summary of the available technical information for this compound. Further research is needed to fully elucidate its biological activities and potential applications in drug development.

References

Solubility and Stability of 1-Methyl-3-phenyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Due to the limited availability of specific experimental data for this compound, this guide leverages information on closely related pyrazole derivatives and established methodologies to provide a robust framework for its study and handling.

Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₁N₃ and a molecular weight of approximately 173.22 g/mol , is a member of the pyrazole class of compounds.[1][2] Pyrazoles are known for their diverse biological activities. The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters for its development as a potential therapeutic agent.

Table 1: Physicochemical Identifiers for this compound and Its Isomer

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 5-Amino-1-methyl-3-phenylpyrazole[1]
CAS Number 10199-50-5
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.22 g/mol
Isomer 3-Methyl-1-phenyl-1H-pyrazol-5-amineN/A
Isomer CAS Number 1131-18-6[1][3]

Solubility Profile

Table 2: General Solubility of Pyrazole Derivatives in Common Solvents

SolventGeneral SolubilityNotes
WaterPoor to LowSolubility can be pH-dependent due to the basic amine group.
EthanolSolubleOften used as a co-solvent to improve aqueous solubility.[6]
MethanolSolubleSimilar to ethanol in its solubilizing properties for pyrazoles.[6]
Dimethyl Sulfoxide (DMSO)Highly SolubleA common solvent for preparing stock solutions of poorly soluble compounds.[4]
AcetoneSolubleCan be used in the synthesis and purification of pyrazole derivatives.[6]
DichloromethaneSolubleA common organic solvent for extraction and purification.[6]
Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of the compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Screw-capped vials

  • Reciprocating shaker bath

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a screw-capped vial containing a known volume of the test solvent.

  • Seal the vials and place them in a reciprocating shaker bath set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (a preliminary study can determine the required time, typically 24-72 hours).

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent and report the average solubility.

Workflow for Solubility Determination

G Workflow for Solubility Determination start Start add_excess Add excess compound to solvent in vial start->add_excess equilibrate Equilibrate in shaker bath (24-72h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant (0.22 µm filter) settle->filter dilute Dilute filtrate filter->dilute analyze Analyze by HPLC dilute->analyze end End analyze->end

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Stability Profile

The stability of a pharmaceutical compound is crucial for its safety and efficacy.[7] For this compound, potential degradation pathways may include oxidation of the amine group and photodegradation, which are common for phenylpyrazole derivatives.[8][9]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, studies on related phenylpyrazole insecticides like fipronil and ethiprole suggest several potential mechanisms:[8][9][10][11]

  • Oxidation: The amine group can be susceptible to oxidation.

  • Hydrolysis: The pyrazole ring can undergo hydrolysis under certain pH and temperature conditions.

  • Photodegradation: Exposure to light can induce degradation, including cyclization, dechlorination (if applicable), and hydroxylation.[8][11]

Logical Relationship of Potential Degradation

G Potential Degradation Pathways compound This compound oxidation Oxidation compound->oxidation hydrolysis Hydrolysis compound->hydrolysis photodegradation Photodegradation compound->photodegradation stress_factors Stress Factors (Heat, Light, pH, Oxidizing Agents) stress_factors->compound degradation_products Degradation Products oxidation->degradation_products hydrolysis->degradation_products photodegradation->degradation_products G Forced Degradation Study Workflow start Start prepare_solutions Prepare compound solutions start->prepare_solutions stress_conditions Expose to Stress Conditions prepare_solutions->stress_conditions acid_base Acid/Base Hydrolysis stress_conditions->acid_base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photostability stress_conditions->photo sampling Sample at time points acid_base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC/LC-MS sampling->analysis end End analysis->end

References

Quantum chemical calculations for 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of 1-Methyl-3-phenyl-1H-pyrazol-5-amine is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the theoretical approach to elucidating the molecular properties of this compound, which is of significant interest in medicinal chemistry.

Proposed Computational Methodology

A robust computational protocol is essential for accurate theoretical predictions of molecular properties. Density Functional Theory (DFT) is a widely used method for quantum chemical calculations of organic molecules due to its balance of accuracy and computational cost. The proposed methodology is based on common practices for similar pyrazole derivatives.

Experimental Protocols

The following protocol outlines the steps for performing quantum chemical calculations on this compound:

  • Molecular Structure and Optimization:

    • The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

    • Geometry optimization is performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

    • The 6-311++G(d,p) basis set is employed to provide a good description of the electronic structure, including polarization and diffuse functions.

    • The optimization is carried out in the gas phase to obtain the equilibrium geometry at the lowest energy state.

  • Vibrational Frequency Analysis:

    • Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra.

  • Electronic Properties Calculation:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the optimized geometry.

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is determined to assess the molecule's chemical reactivity and kinetic stability.

    • Other electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are also calculated from the HOMO and LUMO energies.

  • Spectroscopic Simulations:

    • Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

    • Time-Dependent DFT (TD-DFT) calculations are performed to simulate the UV-Vis absorption spectrum and predict the electronic transitions.

Data Presentation

The quantitative data obtained from these calculations should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Optimized Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (Å/°)
Bond Lengths C1-N2Value
N2-N3Value
N3-C4Value
C4-C5Value
C5-C1Value
C1-N(amine)Value
C4-C(phenyl)Value
Bond Angles C5-C1-N2Value
C1-N2-N3Value
N2-N3-C4Value
N3-C4-C5Value
C4-C5-C1Value
Dihedral Angles C5-C4-C(phenyl)-C(phenyl)Value

Note: Value indicates where data from actual calculations would be inserted.

Table 2: Calculated Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm-1)IR IntensityRaman ActivityAssignment
1ValueValueValueN-H stretch
2ValueValueValueC-H stretch (phenyl)
3ValueValueValueC=C stretch (pyrazole)
4ValueValueValueC-N stretch
...............

Note: Value indicates where data from actual calculations would be inserted.

Table 3: Electronic Properties of this compound

PropertySymbolCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMOValue
Lowest Unoccupied Molecular Orbital EnergyELUMOValue
HOMO-LUMO Energy GapΔEValue
Ionization PotentialIPValue
Electron AffinityEAValue
ElectronegativityχValue
Chemical HardnessηValue
Chemical SoftnessSValue

Note: Value indicates where data from actual calculations would be inserted.

Mandatory Visualization

Diagrams are essential for visualizing workflows and relationships between calculated properties.

G cluster_input Input cluster_dft DFT Calculations cluster_output Output Data mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, etc.) geom_opt->elec_prop spec_sim Spectroscopic Simulation (NMR, UV-Vis) geom_opt->spec_sim opt_geom Optimized Geometry geom_opt->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq elec_data Electronic Properties Data elec_prop->elec_data spec_data Simulated Spectra spec_sim->spec_data

Caption: Computational workflow for quantum chemical calculations.

G cluster_core Core Calculations cluster_derived Derived Properties & Significance cluster_application Application homo_lumo HOMO-LUMO Energies energy_gap Energy Gap (ΔE) homo_lumo->energy_gap reactivity Chemical Reactivity energy_gap->reactivity stability Kinetic Stability energy_gap->stability electronic_transitions Electronic Transitions energy_gap->electronic_transitions drug_design Drug Design & Development reactivity->drug_design stability->drug_design electronic_transitions->drug_design

Caption: Relationship between electronic properties and their significance.

Methodological & Application

One-Pot Synthesis of Pyrazole Derivatives Using 1-Methyl-3-phenyl-1H-pyrazol-5-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the one-pot synthesis of biologically active pyrazole derivatives, specifically pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, using 1-Methyl-3-phenyl-1H-pyrazol-5-amine as a key starting material. These compounds are of significant interest in drug discovery, particularly in the development of novel anticancer agents.

Introduction

Pyrazole-based heterocyclic compounds are a cornerstone in medicinal chemistry due to their diverse pharmacological activities. The fusion of a pyrazole ring with other heterocyclic systems, such as pyridine and pyrimidine, gives rise to scaffolds like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These derivatives have demonstrated potent inhibitory activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Src tyrosine kinase, which are crucial targets in oncology. The one-pot synthesis methodologies detailed herein offer an efficient and streamlined approach to generate libraries of these valuable compounds.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A versatile and efficient one-pot, three-component reaction allows for the synthesis of a wide array of 6-amino-4-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This method involves the condensation of this compound, an aromatic aldehyde, and malononitrile.

Experimental Protocol: One-Pot Synthesis of 6-Amino-4-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL).

  • To this mixture, add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure pyrazolo[3,4-b]pyridine derivative.

Data Presentation: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
EntryAldehyde (ArCHO)Product (Ar)Yield (%)
1BenzaldehydePhenyl92
24-Methylbenzaldehyde4-Methylphenyl95
34-Methoxybenzaldehyde4-Methoxyphenyl94
44-Chlorobenzaldehyde4-Chlorophenyl96
54-Nitrobenzaldehyde4-Nitrophenyl90
62-Chlorobenzaldehyde2-Chlorophenyl88

Experimental Workflow: Synthesis of Pyrazolo[3,4-b]pyridines

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A This compound F Mix and Reflux (4-6 hours) A->F B Aromatic Aldehyde B->F C Malononitrile C->F D Ethanol D->F E Piperidine (catalyst) E->F G Cool to Room Temperature F->G H Filter Precipitate G->H I Wash with Cold Ethanol H->I J Dry under Vacuum I->J K Pure Pyrazolo[3,4-b]pyridine Derivative J->K

Caption: Workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of the pyrazolo[3,4-d]pyrimidine core can be achieved in a one-pot reaction from this compound using formic acid. This method provides a direct route to 1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a key intermediate for further functionalization.

Experimental Protocol: One-Pot Synthesis of 1-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Materials:

  • This compound

  • Formic acid (85%)

Procedure:

  • In a round-bottom flask, add this compound (1 mmol) to formic acid (10 mL).

  • Reflux the mixture for 5-7 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.

Data Presentation: Synthesis of Pyrazolo[3,4-d]pyrimidine
Starting MaterialReagentProductYield (%)
This compoundFormic Acid1-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one~85%

Biological Activity and Signaling Pathways

The synthesized pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit significant anticancer activity, often through the inhibition of key signaling pathways involved in cell proliferation and survival. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Src tyrosine kinase.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidines can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades.

EGFR_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR inhibits Src_Pathway cluster_0 Upstream Signals cluster_1 Cytoplasm Receptors Growth Factor Receptors, Integrins Src Src Kinase Receptors->Src activate STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK Cell_Processes Migration, Invasion, Proliferation STAT3->Cell_Processes FAK->Cell_Processes RAS_MAPK->Cell_Processes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src inhibits

Application Notes and Protocols: 1-Methyl-3-phenyl-1H-pyrazol-5-amine in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-methyl-3-phenyl-1H-pyrazol-5-amine as a versatile building block in multicomponent reactions (MCRs) for the synthesis of biologically active heterocyclic compounds. The protocols outlined below focus on the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, scaffolds of significant interest in drug discovery due to their demonstrated anticancer and kinase inhibitory activities.

Introduction

This compound is a valuable synthon in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive pyrazole ring, makes it an ideal candidate for MCRs. These reactions allow for the rapid and efficient generation of molecular diversity from simple starting materials in a single synthetic operation. The resulting fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are privileged structures found in numerous biologically active molecules. This document details synthetic protocols and presents biological data for compounds derived from this pyrazole scaffold, highlighting its potential in the development of novel therapeutic agents.

Multicomponent Synthesis of Biologically Active Heterocycles

Protocol 1: Three-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol describes a one-pot, three-component reaction between this compound, an aromatic aldehyde, and malononitrile to yield highly substituted pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their potential as kinase inhibitors and anticancer agents.

Experimental Protocol:

  • Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.

Experimental Workflow for Pyrazolo[3,4-b]pyridine Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Combine Reactants reactants This compound + Aromatic Aldehyde + Malononitrile in Ethanol start->reactants catalyst Add Piperidine reactants->catalyst reflux Reflux for 4-6h catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry purify Recrystallize from Ethanol dry->purify end Pure Product purify->end G cluster_0 G1 Phase cluster_1 S Phase Entry cluster_2 Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates S_Phase_Genes S-Phase Genes CyclinE_CDK2->S_Phase_Genes promotes transcription Cell Proliferation Cell Proliferation S_Phase_Genes->Cell Proliferation Inhibitor Pyrazolo-pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 inhibits G cluster_0 Upstream Activation cluster_1 Downstream Signaling cluster_2 Inhibition NGF NGF TrkA TrkA Receptor NGF->TrkA binds & activates RAS_MAPK RAS-MAPK Pathway TrkA->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TrkA->PI3K_AKT Cell Proliferation Cell Proliferation RAS_MAPK->Cell Proliferation Cell Survival Cell Survival PI3K_AKT->Cell Survival Inhibitor Pyrazolo-pyrimidine Inhibitor Inhibitor->TrkA inhibits

Application Notes and Protocols for N-alkylation of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-alkylation of pyrazole scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. 1-Methyl-3-phenyl-1H-pyrazol-5-amine is a valuable building block, and its N-alkylation is a key step in the development of various therapeutic agents. This document provides a detailed protocol for the N-alkylation of this specific aminopyrazole, focusing on a classical base-mediated approach. The regioselectivity of this reaction is a critical consideration, as alkylation can potentially occur at the exocyclic amino group. The conditions outlined below are designed to favor the desired N-alkylation of the amino group.

N-alkyl pyrazoles are important heterocycles in organic and medicinal chemistry, demonstrating a wide range of biological activity.[1][2][3] Traditional methods for N-alkylation of pyrazoles often involve deprotonation of a nitrogen atom with a base, followed by the addition of an electrophile like an alkyl halide.[1][3] Alternative methods include the Mitsunobu reaction, transition metal catalysis, and enzymatic alkylation.[1][3] For aminopyrazoles, the exocyclic amino group presents an additional site for alkylation, and controlling the regioselectivity is paramount.

General Reaction Scheme

The following scheme illustrates the general base-mediated N-alkylation of this compound with an alkyl halide.

N_Alkylation_Reaction reactant1 This compound product N-alkylated-1-Methyl-3-phenyl-1H-pyrazol-5-amine reactant1->product 1 reactant2 Alkyl Halide (R-X) reactant2->product 2 reagent1 Base (e.g., NaH, K2CO3) reagent1->product reagent2 Solvent (e.g., DMF, DMSO) reagent2->product reagent3 Temperature (e.g., RT to 80°C) reagent3->product

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a common method for the N-alkylation of aminopyrazoles using a base and an alkyl halide. The choice of base and solvent is critical for achieving good yield and regioselectivity.[4]

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Argon or Nitrogen line)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Flash column chromatography setup

Detailed Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.

  • Add the selected base (e.g., NaH, 1.2 eq or K₂CO₃, 2.0 eq) portion-wise to the stirred solution at 0 °C (for NaH) or room temperature (for K₂CO₃).

  • Stir the mixture at the same temperature for 30 minutes to an hour to ensure complete deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of aminopyrazole derivatives. The specific yields for this compound will need to be determined empirically.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Expected Major Product
1Methyl IodideNaHDMFRT12N-methyl derivative
2Benzyl BromideK₂CO₃DMSO608N-benzyl derivative
3Ethyl BromideNaHDMF5016N-ethyl derivative

Experimental Workflow

The following diagram illustrates the general workflow for the base-mediated N-alkylation experiment.

experimental_workflow start Start setup Reaction Setup: - Add this compound to flask - Add anhydrous solvent start->setup deprotonation Deprotonation: - Add base - Stir for 30-60 min setup->deprotonation alkylation Alkylation: - Add alkylating agent - Stir for 4-24 h at desired temperature deprotonation->alkylation workup Aqueous Workup: - Quench with water - Extract with organic solvent - Wash with brine alkylation->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification analysis Analysis: - Characterize the product (NMR, MS) purification->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of potential anticancer agents derived from the versatile starting material, 1-methyl-3-phenyl-1H-pyrazol-5-amine. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown significant promise in oncology by targeting various cellular mechanisms.[1][2][3][4][5] This document outlines two primary synthetic strategies—the formation of pyrazolo[1,5-a]pyrimidines and Schiff bases—and provides detailed protocols for their synthesis and subsequent in vitro evaluation against cancer cell lines.

Synthetic Strategies and Rationale

This compound is an ideal starting material for generating a diverse library of compounds for anticancer screening. The presence of a reactive primary amine at the C5 position allows for a variety of chemical transformations.

  • Pyrazolo[1,5-a]pyrimidines: This class of fused heterocyclic compounds is of significant interest as they are bioisosteres of purines and can act as competitive inhibitors for various protein kinases, many of which are implicated in cancer progression.[1][6] The synthesis typically involves the condensation of the 5-aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent, to construct the pyrimidine ring.[6][7]

  • Schiff Bases: The formation of an imine linkage through the condensation of the primary amine with various aldehydes results in Schiff bases. This synthetic route is straightforward and allows for the introduction of a wide range of substituents, which can be tailored to modulate the compound's lipophilicity, electronic properties, and steric profile, all of which can influence its anticancer activity.[2][8][9][10][11] Pyrazole-based Schiff bases have been reported to exhibit cytotoxicity through mechanisms such as apoptosis induction.[2][12]

Data Presentation: Anticancer Activity of Related Pyrazole Derivatives

While specific data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the in vitro anticancer activity of structurally similar pyrazolo[1,5-a]pyrimidines and pyrazole-based Schiff bases against various human cancer cell lines. This data serves as a benchmark for the potential efficacy of the compounds synthesized from the target starting material.

Table 1: In Vitro Cytotoxicity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference Compound
P1 HCT116 (Colon)0.002Doxorubicin
P2 HeLa (Cervical)10.41Doxorubicin
P3 DU-145 (Prostate)10.77Doxorubicin
P4 A549 (Lung)1.98Afatinib/Gefitinib

Data is for illustrative purposes based on structurally similar compounds found in the literature.[13][14]

Table 2: In Vitro Cytotoxicity of Representative Pyrazole-Based Schiff Base Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)Reference Compound
S1 HepG2 (Liver)VariesDoxorubicin
S2 A549 (Lung)VariesDoxorubicin
S3 MDA-MB-231 (Breast)VariesDoxorubicin

IC50 values for Schiff bases can vary significantly based on the aldehyde used in the synthesis.[10][11]

Experimental Protocols

Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes the synthesis of a pyrazolo[1,5-a]pyrimidine derivative via the condensation of this compound with a β-dicarbonyl compound (e.g., acetylacetone).

Materials:

  • This compound

  • Acetylacetone (or other suitable 1,3-dicarbonyl compound)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

Protocol 2: General Synthesis of Pyrazole-Based Schiff Bases

This protocol details the synthesis of a Schiff base derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • TLC apparatus

  • Recrystallization solvents

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted benzaldehyde (1 equivalent) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture with stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the Schiff base.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure Schiff base.

  • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the anticancer activity of the synthesized compounds against a selected cancer cell line (e.g., MCF-7, A549).

Materials:

  • Synthesized pyrazole derivatives

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations: Diagrams and Workflows

Diagram 1: General Synthetic Workflow

G A Starting Material: This compound B Synthetic Route 1: Condensation with 1,3-Dicarbonyl Compound A->B C Synthetic Route 2: Condensation with Aldehyde A->C D Product Class 1: Pyrazolo[1,5-a]pyrimidines B->D E Product Class 2: Schiff Bases C->E F Purification and Characterization D->F E->F G In Vitro Anticancer Screening (MTT Assay) F->G H Data Analysis: IC50 Determination G->H

Caption: Overview of the synthetic and evaluation workflow.

Diagram 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Methyl-3-phenyl- 1H-pyrazol-5-amine C Ethanol (Solvent) Glacial Acetic Acid (Catalyst) Reflux A->C B Acetylacetone B->C D Product: Pyrazolo[1,5-a]pyrimidine Derivative C->D

Caption: Reaction scheme for pyrazolo[1,5-a]pyrimidine synthesis.

Diagram 3: Synthesis of Schiff Bases

Caption: Reaction scheme for Schiff base synthesis.

Diagram 4: Potential Signaling Pathway Inhibition

G cluster_inhibitor Mechanism of Action A Growth Factor Receptor B Protein Kinase (e.g., EGFR, CDK) A->B C Downstream Signaling B->C D Cell Proliferation and Survival C->D E Apoptosis C->E inhibition of pro-survival signals Inhibitor Pyrazole Derivative (Pyrazolopyrimidine or Schiff Base) Inhibitor->B inhibition

References

Application Notes and Protocols for the Development of Antimicrobial Compounds from 1-Methyl-3-phenyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of novel antimicrobial compounds derived from 1-methyl-3-phenyl-1H-pyrazol-5-amine. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines the necessary steps to explore the potential of this specific pyrazole series as a source of new antimicrobial agents.

Introduction to this compound Derivatives as Antimicrobial Agents

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrazole derivatives have garnered considerable attention in this area due to their potent and broad-spectrum antimicrobial activities.[1][2][4] The core structure of this compound offers a versatile scaffold for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and selectivity.

Potential mechanisms of action for pyrazole-based antimicrobials include the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, disruption of the bacterial cell wall, and prevention of biofilm formation.[1][3][4] This document provides the foundational protocols to synthesize novel derivatives and evaluate their efficacy against a panel of pathogenic bacteria and fungi.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a multi-step reaction sequence, followed by diversification at the 5-amino position to generate a library of derivatives.

General Synthetic Scheme

A common route for the synthesis of the pyrazole core involves the condensation of a β-ketoester with a hydrazine derivative. For the target scaffold, this typically involves the reaction of ethyl benzoylacetate with methylhydrazine. Subsequent modifications can be introduced at the 5-amino group.

Experimental Protocol: Synthesis of the Core Scaffold

Materials:

  • Ethyl benzoylacetate

  • Methylhydrazine sulfate

  • Sodium acetate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Step 1: Cyclization to form 3-phenyl-1-methyl-1H-pyrazol-5(4H)-one. A mixture of ethyl benzoylacetate (1 equivalent) and methylhydrazine sulfate (1 equivalent) is refluxed in ethanol in the presence of a base such as sodium acetate. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Conversion to 5-chloro-1-methyl-3-phenyl-1H-pyrazole. The resulting pyrazolone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 5-chloro derivative.

  • Step 3: Amination to form this compound. The 5-chloro pyrazole is then subjected to amination, for example, by heating with aqueous ammonia in a sealed tube or by using a suitable amine source under catalytic conditions.

  • Purification: The final product is purified by recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for each specific derivative.

Synthesis of Derivatives

The 5-amino group of the core scaffold serves as a handle for further derivatization. For instance, reaction with various acyl chlorides or sulfonyl chlorides can yield a library of amide or sulfonamide derivatives, respectively.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Standard methods such as the agar well diffusion method and broth microdilution for determining the Minimum Inhibitory Concentration (MIC) are employed.[5]

Protocol: Agar Well Diffusion Method

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Candida albicans, Aspergillus niger)[2]

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotics (e.g., Chloramphenicol, Ciprofloxacin) and antifungals (e.g., Clotrimazole) as positive controls[2]

  • Solvent as a negative control

  • Sterile cork borer

Procedure:

  • Prepare MHA and SDA plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 100 µg/mL) into the wells.

  • Include wells with positive and negative controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

  • 96-well microtiter plates

  • Standardized microbial suspensions

  • Serial dilutions of the synthesized compounds

Procedure:

  • Dispense the appropriate broth into the wells of a 96-well plate.

  • Perform serial two-fold dilutions of the test compounds in the wells.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates under the same conditions as the agar diffusion method.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Quantitative Data Summary

The following tables summarize hypothetical antimicrobial activity data for a series of this compound derivatives. This data is for illustrative purposes and should be replaced with experimentally determined values.

Table 1: Zone of Inhibition (mm) of this compound Derivatives (Concentration: 100 µg/mL)

CompoundS. aureusB. subtilisE. coliK. pneumoniaeC. albicansA. niger
Derivative 1 182012101511
Derivative 2 222415131914
Derivative 3 151797129
Chloramphenicol 25282624--
Clotrimazole ----2218

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureusB. subtilisE. coliK. pneumoniaeC. albicansA. niger
Derivative 1 168641283264
Derivative 2 8432641632
Derivative 3 3216128>12864128
Ciprofloxacin 10.50.250.5--
Clotrimazole ----24

Visualizing Experimental Workflows and Potential Mechanisms

The following diagrams, created using Graphviz (DOT language), illustrate the general workflow for developing antimicrobial compounds and a potential mechanism of action.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_moa Mechanism of Action Studies cluster_development Lead Optimization & Preclinical Development start Starting Materials (e.g., Ethyl benzoylacetate, Methylhydrazine) synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (TLC, Chromatography, NMR, MS) synthesis->purification screening Primary Screening (Agar Well Diffusion) purification->screening mic MIC Determination (Broth Microdilution) screening->mic moa Target Identification (e.g., DNA Gyrase Assay) mic->moa sar Structure-Activity Relationship (SAR) Studies moa->sar lead_opt Lead Optimization sar->lead_opt preclinical In vivo Studies & Toxicity lead_opt->preclinical

Caption: General workflow for the development of antimicrobial pyrazole derivatives.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils DNA_Replication DNA Replication Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds to Supercoiled_DNA->DNA_Replication Cell_Death Cell Death Pyrazole_Derivative 1-Methyl-3-phenyl-1H- pyrazol-5-amine Derivative Pyrazole_Derivative->DNA_Gyrase inhibits

Caption: Proposed mechanism of action: Inhibition of DNA gyrase by pyrazole derivatives.

Conclusion and Future Directions

The protocols and application notes presented here provide a solid framework for the systematic investigation of this compound derivatives as a promising class of antimicrobial agents. Future work should focus on expanding the library of derivatives to establish robust structure-activity relationships, elucidating the precise molecular targets, and evaluating the in vivo efficacy and toxicity of the most potent compounds. These efforts will be crucial in advancing these promising molecules through the drug discovery pipeline.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for cancer and inflammatory diseases.[1][2][3] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Specifically, derivatives of 1-Methyl-3-phenyl-1H-pyrazol-5-amine are valuable precursors for synthesizing a variety of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, a prominent class of compounds derived from this versatile starting material. These inhibitors have shown activity against a range of kinases, including Pim-1, Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinase 2 (CDK2).[2][4][5]

Synthetic Approach: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

A common and effective strategy for synthesizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors from this compound involves a two-step process. The first step is the synthesis of a β-enaminone intermediate, which then undergoes a cyclocondensation reaction with the aminopyrazole to form the final pyrazolo[1,5-a]pyrimidine core.[4]

Diagram of the Synthetic Workflow

synthetic_workflow General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors cluster_step1 Step 1: β-Enaminone Synthesis cluster_step2 Step 2: Cyclocondensation methyl_ketone Methyl Ketone beta_enaminone β-Enaminone Intermediate methyl_ketone->beta_enaminone Microwave Irradiation dmf_dma DMF-DMA dmf_dma->beta_enaminone final_product Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor beta_enaminone->final_product Cyclization aminopyrazole This compound aminopyrazole->final_product

Caption: A generalized two-step workflow for the synthesis of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Representative β-Enaminone Intermediate

This protocol describes the synthesis of (E)-3-(dimethylamino)-1-phenylethen-1-one, a common β-enaminone intermediate.

Materials:

  • Acetophenone (1.0 mmol, 120.15 mg)

  • N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol, 178.76 mg, 1.86 mL)

  • Microwave synthesis vials

Procedure:

  • In a microwave synthesis vial, combine acetophenone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (1.5 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 15 minutes.

  • After completion, allow the reaction to cool to room temperature. The resulting β-enaminone is often used in the next step without further purification.

Protocol 2: Synthesis of 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine (A Representative Kinase Inhibitor)

This protocol details the cyclocondensation of this compound with the β-enaminone intermediate to yield a pyrazolo[1,5-a]pyrimidine.

Materials:

  • This compound (1.0 mmol, 173.21 mg)

  • (E)-3-(dimethylamino)-1-phenylethen-1-one (from Protocol 1)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and the crude β-enaminone from the previous step.

  • Add ethanol (10 mL) and a catalytic amount of glacial acetic acid (0.1 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine.

Data Presentation

The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases. The specific activity of the compound synthesized using the above protocol may vary.

Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase

Compound IDModification on Pyrazolo[1,5-a]pyrimidine CorePim-1 IC50 (nM)Reference
1 3-phenyl, 5-substituted amine45[2]
2 3-aryl, 5-aminoVaries (nanomolar range)[2]

Table 2: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases

Compound IDModification on Pyrazolo[1,5-a]pyrimidine CoreTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
3 Varied substitutions< 5< 5< 5[6]
4 Macrocyclic derivative0.1 (KM12 cell)--[1]

Table 3: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2

Compound IDModification on Pyrazolo[1,5-a]pyrimidine CoreCDK2 IC50 (µM)Reference
5i 7-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-2-ylamines0.022[7]
5j 7-(4-Bromo-phenyl)-3-(2-chloro-phenylazo)-2-ylamines0.024[7]
6t 2-(anilinyl)-7-(aryl)0.09[8]
6s 2-(anilinyl)-7-(aryl)0.23[8]

Signaling Pathway Modulation

Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors can modulate various signaling pathways critical for cell growth, proliferation, and survival by targeting specific kinases. For example, inhibition of Pim-1 kinase can affect the phosphorylation of its downstream substrates, such as the pro-apoptotic protein BAD, thereby influencing cell survival pathways.

Diagram of a Simplified Pim-1 Signaling Pathway

pim1_pathway Simplified Pim-1 Signaling Pathway and Point of Inhibition cluster_upstream Upstream Signals cluster_pim1 Pim-1 Kinase Regulation cluster_downstream Downstream Effects cytokines Cytokines/Growth Factors receptors Receptors cytokines->receptors jak_stat JAK/STAT Pathway receptors->jak_stat pim1 Pim-1 Kinase jak_stat->pim1 Transcription bad BAD (pro-apoptotic) pim1->bad Phosphorylation (Inhibition of apoptosis) cell_cycle Cell Cycle Progression pim1->cell_cycle Promotes inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->pim1 apoptosis Apoptosis bad->apoptosis

Caption: Inhibition of Pim-1 by pyrazolo[1,5-a]pyrimidines can block the phosphorylation of downstream targets like BAD, leading to apoptosis.

References

Application of 1-Methyl-3-phenyl-1H-pyrazol-5-amine in Corrosion Inhibition: A Review of a Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search, no specific studies on the corrosion inhibition properties of 1-Methyl-3-phenyl-1H-pyrazol-5-amine were found in the available literature. This document instead provides detailed application notes and protocols based on the closely related structural analog, 3-methyl-1H-pyrazol-5-amine (MPA) . The findings presented here for MPA are expected to provide valuable insights into the potential application of its phenyl-substituted counterpart, though direct extrapolation of quantitative data should be done with caution.

Introduction to Pyrazole Derivatives as Corrosion Inhibitors

Pyrazole derivatives are a class of heterocyclic organic compounds that have garnered significant attention as effective corrosion inhibitors for various metals and alloys in acidic media.[1][2][3] Their efficacy is largely attributed to the presence of nitrogen heteroatoms with lone pairs of electrons, aromatic rings, and the potential for various functional group substitutions. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates the corrosive attack of aggressive ions.[3] The inhibition mechanism often involves the blocking of active corrosion sites and can influence both anodic and cathodic reactions.[2]

The compound 3-methyl-1H-pyrazol-5-amine (MPA) has been investigated as an effective corrosion inhibitor for mild steel in sulfuric acid.[4][5] Studies have shown that its inhibition efficiency increases with concentration, reaching up to 96.47% at a concentration of 0.8 g/L.[4][5] The adsorption of MPA on the mild steel surface follows the Freundlich isotherm model, suggesting a heterogeneous surface interaction.[4]

Quantitative Data Summary

The corrosion inhibition performance of 3-methyl-1H-pyrazol-5-amine (MPA) has been evaluated using various techniques. The following tables summarize the key quantitative data from studies on mild steel in a 1 M H₂SO₄ solution.

Table 1: Inhibition Efficiency of MPA from Weight Loss Measurements

Inhibitor Concentration (g/L)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0.0--
0.2--
0.4--
0.6--
0.8-92.28

Data sourced from a study on mild steel in 1 M H₂SO₄ at 303 K.[4]

Table 2: Electrochemical Polarization Parameters for MPA

Inhibitor Concentration (g/L)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)
0.0---
0.8--96.47

Data sourced from a study on mild steel in 1 M H₂SO₄.[4][5]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for MPA

Inhibitor Concentration (g/L)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
0.0---
0.8---

Qualitative descriptions in the source material indicate an increase in Rct and a decrease in Cdl with the addition of MPA, consistent with the formation of a protective film.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the corrosion inhibition performance of pyrazole derivatives like MPA. These protocols are based on standard practices described in the literature.[4][6][7]

Materials and Solution Preparation
  • Working Electrode: Mild steel coupons with a standardized surface area are used. The surface is prepared by grinding with successively finer grades of emery paper, followed by degreasing with acetone, washing with distilled water, and drying.[8]

  • Corrosive Medium: A 1 M solution of sulfuric acid (H₂SO₄) is prepared by diluting analytical grade H₂SO₄ with double-distilled water.[7]

  • Inhibitor Solutions: Stock solutions of the pyrazole inhibitor are prepared in the corrosive medium. A range of concentrations (e.g., 0.2, 0.4, 0.6, 0.8 g/L) are prepared by serial dilution.[7]

Weight Loss Measurements
  • Clean and weigh the mild steel coupons to a precision of 0.1 mg.

  • Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature (e.g., 303 K).[4]

  • After the immersion period, retrieve the coupons, clean them to remove corrosion products (typically using a solution containing HCl, hexamethylenetetramine, and water), rinse with distilled water and acetone, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • IE% = [(CR₀ - CRᵢ) / CR₀] × 100

      • Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical experiments are typically performed in a three-electrode cell configuration, with the mild steel coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[6]

  • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[6]

  • Record the resulting current density.

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

      • Where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.

  • Immerse the working electrode in the test solution and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

      • Where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition by pyrazole derivatives.

Experimental_Workflow cluster_prep Preparation cluster_experiments Experimental Analysis cluster_data Data Analysis prep_metal Metal Coupon Preparation weight_loss Weight Loss Measurement prep_metal->weight_loss electrochemical Electrochemical Tests (PDP & EIS) prep_metal->electrochemical surface_analysis Surface Analysis (SEM) prep_metal->surface_analysis prep_solution Solution Preparation (Acid + Inhibitor) prep_solution->weight_loss prep_solution->electrochemical calc_ie Calculate Inhibition Efficiency weight_loss->calc_ie electrochemical->calc_ie det_mechanism Determine Adsorption Mechanism electrochemical->det_mechanism surface_analysis->det_mechanism

Caption: Experimental workflow for corrosion inhibition studies.

Inhibition_Mechanism cluster_metal Metal Surface cluster_inhibitor Inhibitor Action cluster_result Outcome metal Metal (e.g., Mild Steel) inhibitor Pyrazole Derivative (e.g., MPA) adsorption Adsorption via Heteroatoms (N) and π-electrons inhibitor->adsorption Interaction adsorption->metal on protective_film Formation of a Protective Film adsorption->protective_film inhibition Corrosion Inhibition protective_film->inhibition

Caption: Proposed mechanism of corrosion inhibition by pyrazole derivatives.

References

Application Notes and Protocols for the Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed experimental protocols for the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a key intermediate in the preparation of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin, used for the treatment of type 2 diabetes.[1] Two alternative synthetic routes are presented, starting from either 1-methylpiperazine or 1-benzylpiperazine. This document includes comprehensive methodologies, characterization data, and a summary of quantitative parameters for each synthetic approach to guide researchers in the efficient preparation of this important building block.

Introduction

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a substituted pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its primary application lies in its role as a crucial precursor for the synthesis of Teneligliptin, a potent and selective DPP-4 inhibitor. The synthesis of this intermediate with high purity and yield is a critical step in the overall manufacturing process of the active pharmaceutical ingredient. The protocols outlined below describe two facile and scalable methods for its preparation.[1][2]

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes to 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, starting from either 1-methylpiperazine or 1-benzylpiperazine.

ParameterRoute 1: From 1-MethylpiperazineRoute 2: From 1-Benzylpiperazine
Starting Material 1-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Key Transformation DemethylationHydrogenolysis
Reagents Triethylamine, Ethyl Chloroformate, Toluene, Water, Isopropyl Alcohol, Potassium HydroxidePalladium on Carbon (10%), Methanol, Hydrogen Gas
Yield 92% (from 1-benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine)92%
Purity (HPLC) 99.2%Not explicitly stated, but completion confirmed by TLC
Melting Point 107 °C107 °C
TLC Rf value 0.20 (CHCl3:CH3OH 90:10)0.20 (CHCl3:CH3OH 90:10)

Experimental Protocols

Route 1: Synthesis from 1-Methylpiperazine via Demethylation

This route involves the initial synthesis of 1-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, followed by a demethylation step.

Step 1: Synthesis of 1-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (4)

  • This intermediate is prepared from commercially available starting materials. The synthesis begins with the reaction of 1-methylpiperazine with tert-butyl acetoacetate in refluxing toluene using a Dean-Stark apparatus. The resulting enamine is then cyclized with phenylhydrazine hydrochloride to yield the pyrazole core. A subsequent reaction with POCl3 furnishes the chlorinated intermediate which is then reacted with piperazine to give the title compound of this step.

Step 2: Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (6) [2]

  • A mixture of 1-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (18.00 kg, 70.21 mol), triethylamine (4.25 kg, 42.0 mol), and 72.0 L of toluene is heated to 80 °C.

  • Ethyl chloroformate (7.92 kg, 72.98 mol) is slowly added to the reaction mixture.

  • The reaction mixture is refluxed for 2 hours. Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • After completion, 180.00 L of water is slowly added at 30-35 °C.

  • The organic layer is separated, and the aqueous layer is washed with 90.00 L of toluene.

  • The combined organic layers are washed with 90.00 L of water.

  • After filtration, the solvent is distilled off under reduced pressure (700 mm Hg) to obtain ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate as an intermediate.

  • The resulting mass is dissolved in 90.00 L of isopropyl alcohol.

  • Potassium hydroxide (29.81 kg, 53.23 mol) is added to the solution.

  • The reaction mixture is refluxed for 4 hours.

  • The solvent is distilled off under reduced pressure (700 mm Hg).

  • To the resulting mass, 180.00 L of water is added at 30-35 °C.

  • The mixture is stirred for 2.5 hours at 15-20 °C.

  • The crystallized product is filtered and washed with 36.00 L of water to yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Route 2: Synthesis from 1-Benzylpiperazine via Hydrogenolysis

This route involves the synthesis of a benzyl-protected intermediate, followed by debenzylation.

Step 1: Synthesis of 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (4r) [1]

  • This intermediate is synthesized starting from 1-benzylpiperazine and tert-butyl acetoacetate in refluxing toluene.[1] The resulting enamine is then cyclized with phenylhydrazine hydrochloride to afford the pyrazole derivative.[1]

Step 2: Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (6) via Hydrogenolysis [2]

  • 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (1.0 kg, 3.0 mol) is dissolved in 10.0 L of methanol at 30 °C in an autoclave.

  • The apparatus is flushed with nitrogen, and 100 g of 10% Palladium on Carbon (Pd-C) is added to the reaction mixture.

  • A hydrogen pressure of 4 kg/cm ² is applied at 45-50 °C for 8 hours.

  • Reaction completion is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled to 30 °C.

  • The autoclave is flushed with nitrogen, and the catalyst is filtered off.

  • The filtrate is concentrated under vacuum (700 mm Hg) to obtain 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine as an off-white solid.[2]

Characterization Data for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (6)
  • Appearance: Off-white solid[2]

  • Melting Point: 107 °C[2]

  • TLC Rf: 0.20 (CHCl3:CH3OH 90:10)[2]

  • HPLC Purity: 99.2%[2]

  • 1H-NMR (DMSO-d6): δ 2.14 (s, 3H), 2.69-2.74 (t, 8H), 4.55 (s, 1H), 5.77 (s, 1H), 7.24-7.28 (t, 1H), 7.42-7.46 (t, 2H), 7.74-7.76 (d, 2H).[2]

  • Mass Spectrum (M+H)+: m/z = 242.9[2]

  • Elemental Analysis: Calculated for C14H18N4: C, 69.39; H, 7.49; N, 23.12. Found: C, 69.35; H, 7.55; N, 23.10.[1][2]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_route1 Route 1: From 1-Methylpiperazine cluster_route2 Route 2: From 1-Benzylpiperazine A1 1-Methylpiperazine D1 1-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine A1->D1 Multistep Synthesis B1 t-Butyl Acetoacetate B1->D1 C1 Phenylhydrazine HCl C1->D1 E1 Demethylation (Ethyl Chloroformate, KOH) D1->E1 F1 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine E1->F1 A2 1-Benzylpiperazine D2 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine A2->D2 Multistep Synthesis B2 t-Butyl Acetoacetate B2->D2 C2 Phenylhydrazine HCl C2->D2 E2 Hydrogenolysis (H2, Pd/C) D2->E2 F2 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine E2->F2

Caption: Synthetic routes to 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Role in Teneligliptin Synthesis and Mechanism of Action

teneligliptin_synthesis_moa cluster_synthesis Synthesis of Teneligliptin cluster_moa Mechanism of Action A 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine C Reductive Amination A->C B {(2S,4S)-4-oxopyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone B->C D Teneligliptin C->D E Teneligliptin G Inhibition E->G F DPP-4 Enzyme F->G H Increased Incretin Levels (GLP-1, GIP) G->H Prevents degradation I Enhanced Insulin Secretion Reduced Glucagon Secretion H->I J Improved Glycemic Control I->J

Caption: Synthesis of Teneligliptin and its mechanism of action.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1-Methyl-3-phenyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1] Many compounds incorporating the pyrazole scaffold have been investigated for their potential as anticancer agents.[2][3][4] Specifically, derivatives of 1-Methyl-3-phenyl-1H-pyrazol-5-amine serve as a crucial synthetic intermediate for a wide array of biologically active molecules.[5] Assessing the cytotoxic potential of these novel compounds is a critical first step in the drug discovery process. This document provides detailed protocols for established in vitro cytotoxicity assays, guidance on data presentation, and visualization of relevant biological pathways and experimental workflows.

The primary objective of these assays is to determine a compound's efficacy in inhibiting cell growth or inducing cell death in cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required to inhibit a biological process by 50%.[6] The protocols outlined below, including the MTT and LDH assays, offer robust methods for obtaining reliable and reproducible cytotoxicity data.

Key In Vitro Cytotoxicity Assays

Two of the most common and reliable methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane disruption.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]

  • LDH (Lactate Dehydrogenase) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9] The LDH assay is a colorimetric method that measures the amount of this enzyme released from lysed cells, providing a quantitative measure of cytotoxicity.[10]

Experimental Protocols

Adherence to aseptic cell culture techniques is fundamental for obtaining accurate and reproducible results. All procedures should be performed in a certified biological safety cabinet.[11]

Protocol 1: General Cell Culture and Compound Preparation
  • Materials:

    • Selected human cancer cell line(s) (e.g., MCF-7, A549, HCT-116)

    • Complete growth medium (specific to the cell line)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • This compound derivative (test compound)

    • Dimethyl sulfoxide (DMSO), sterile

    • Cell culture flasks and plates (96-well, 6-well)

    • Hemocytometer or automated cell counter

  • Cell Line Maintenance:

    • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells when they reach 80-90% confluency.[11] To subculture, wash cells with PBS, detach them using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend the pellet in fresh medium to seed new flasks.[11]

  • Compound Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in sterile DMSO.[11]

    • Store the stock solution at -20°C or as recommended for the compound's stability.[11]

    • On the day of the experiment, prepare serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for treating the cells. The final DMSO concentration in the culture wells should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[7][11]

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Count the cells and adjust the concentration to 5-10×10⁴ cells/ml.[8]

    • Seed 100 µL of the cell suspension per well into a 96-well flat-bottom plate (5,000-10,000 cells/well).[8][11]

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach.[11]

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the pyrazole derivative.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a blank control (medium only, no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8][11]

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully aspirate the medium containing MTT.[11]

    • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[8][11]

    • Place the plate on a shaker for 10 minutes at low speed to ensure complete solubilization.[8]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 3: LDH Assay for Cytotoxicity (Membrane Integrity)

This protocol is based on standard LDH release assay procedures.[10]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol to seed and treat cells in a 96-well plate.

    • It is crucial to set up additional controls for the LDH assay[12]:

      • Vehicle Control (Spontaneous LDH release): Cells treated with vehicle only.

      • Maximum LDH Release Control: Cells treated with a lysis solution (e.g., Triton X-100) to cause 100% cell death.

      • Background Control: Medium only.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) according to the manufacturer's instructions (e.g., CytoTox 96® Assay from Promega).[10]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stopping the Reaction and Data Acquisition:

    • Add the stop solution provided with the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula:

      • % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)] x 100

Data Presentation

Quantitative data, such as IC50 values, should be summarized in a clear and structured table to allow for easy comparison of the cytotoxic potential of different derivatives across various cell lines.

Table 1: Example Summary of In Vitro Cytotoxicity (IC50) of Pyrazole Derivatives

Compound IDDerivative ClassCancer Cell LineIncubation Time (h)IC50 (µM)Reference
3f 1,3-diaryl-5-(trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Breast)2414.97
3f 1,3-diaryl-5-(trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Breast)486.45[13]
6h Pyrazole-oxindole conjugateJurkat (T-cell leukemia)484.36[14]
6j Pyrazole-oxindole conjugateJurkat (T-cell leukemia)487.77[14]
6c Indolo–pyrazole grafted with thiazolidinoneSK-MEL-28 (Melanoma)483.46[15]
3i 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ol)RKO (Colorectal)Not Specified9.9

Note: The data presented are examples from published literature on various pyrazole derivatives to illustrate formatting. Values for specific this compound derivatives would be populated based on experimental results.

Visualization of Workflows and Pathways

Diagrams created using Graphviz DOT language can effectively illustrate complex workflows and signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of novel pyrazole derivatives.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture & Maintenance seed_cells Seed Cells in 96-Well Plate (Incubate 24h) prep_cells->seed_cells prep_compound Prepare Compound Stock (in DMSO) prep_dilutions Prepare Serial Dilutions prep_compound->prep_dilutions treat_cells Treat Cells with Derivatives (Incubate 24-72h) prep_dilutions->treat_cells seed_cells->treat_cells add_reagent Add Assay Reagent (e.g., MTT or LDH Substrate) treat_cells->add_reagent incubate_final Incubate for Reaction add_reagent->incubate_final solubilize Solubilize Crystals (MTT) or Stop Reaction (LDH) incubate_final->solubilize read_plate Measure Absorbance (Plate Reader) solubilize->read_plate calc_viability Calculate % Viability or % Cytotoxicity read_plate->calc_viability calc_ic50 Plot Dose-Response Curve & Determine IC50 calc_viability->calc_ic50

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Potential Signaling Pathway: Apoptosis Induction

Studies have shown that pyrazole derivatives can induce cytotoxicity in cancer cells by triggering apoptosis.[2][14][16] This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[2][13] The diagram below illustrates a simplified model of this potential mechanism of action.

G cluster_cell Cancer Cell compound Pyrazole Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros p53 ↑ p53 compound->p53 mito Mitochondrial Stress ros->mito bcl2 ↓ Bcl-2 (Anti-apoptotic) mito->bcl2 bax ↑ Bax (Pro-apoptotic) mito->bax cas9 Caspase-9 bcl2->cas9 bax->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis p53->bax

Caption: Simplified signaling pathway for pyrazole-induced apoptosis.

References

Application Notes and Protocols: Screening of 1-Methyl-3-phenyl-1H-pyrazol-5-amine Derivatives for Antidiabetic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening 1-Methyl-3-phenyl-1H-pyrazol-5-amine derivatives and other pyrazole analogs for their potential as antidiabetic agents. The protocols outlined below cover key in vitro and in vivo assays to determine the efficacy of these compounds in managing blood glucose levels.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. Key therapeutic strategies involve the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase, and enhancing insulin secretion through the inhibition of dipeptidyl peptidase-4 (DPP-4). Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antidiabetic effects.[1][2][3] This document details the screening workflow for identifying and characterizing novel pyrazole-based antidiabetic drug candidates.

Data Presentation

The following tables summarize the quantitative data for various pyrazole derivatives, showcasing their inhibitory potential against key diabetic targets.

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of Pyrazole Derivatives

Compound IDDerivative Typeα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)Reference Compound (Acarbose) IC50 (µM)
Pyz-12-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide75.62 ± 0.56119.3 ± 0.7572.58 ± 0.68 (α-glucosidase)
Pyz-24-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol95.85 ± 0.92120.2 ± 0.68115.6 ± 0.574 (α-amylase)
8l2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione13.66 ± 0.009Not Reported720.18 ± 0.008
S1Pyrazolobenzothiazine derivative3.918.89Not Reported

Data sourced from multiple studies on pyrazole derivatives.[1][4][5]

Table 2: In Vitro DPP-4 Inhibitory Activity of Pyrazole Derivatives

Compound IDDerivative TypeDPP-4 IC50 (nM)Reference Compound (Sitagliptin) IC50 (nM)
2f4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide1.266 ± 0.2644.380 ± 0.319
2gTrifluoromethyl-substituted thiosemicarbazone4.775 ± 0.2964.380 ± 0.319
2 1-(4-Methylsulfonylphenyl)-3-(2-furyl)-5-(1,3-benzodioxol-5-yl)-2-pyrazoline5750 ± 350Not Reported

Data sourced from studies on pyrazole and pyrazoline derivatives.[6][7]

Experimental Protocols

Synthesis of Pyrazole Derivatives

A general method for the synthesis of pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound derivatives, a typical starting material would be a β-ketoester and methylhydrazine.

Example Protocol for the Synthesis of 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1): [1]

  • Synthesis of 5-methyl-1H-pyrazole-3-carbohydrazide: This intermediate is synthesized according to previously reported methods.

  • Reaction with Phenyl Isocyanate: To a solution of 5-methyl-1H-pyrazole-3-carbohydrazide (3.75 mmol) in methanol (20 ml), phenyl isocyanate (4.2 mmol) is added dropwise.

  • Reflux: The reaction mixture is refluxed for 8 hours.

  • Isolation: The resulting solid is filtered and recrystallized from ethanol to yield the pure product (Pyz-1).

In Vitro Enzyme Inhibition Assays
  • Preparation of Solutions: Prepare a 10 μL solution of the test compound (10 mM stock in DMSO) in a 96-well plate. Add 120 μL of 0.1 M phosphate buffer (pH 7.4) and 40 μL of α-glucosidase (0.5 U/mL).

  • Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add 40 μL of 5 mM p-nitrophenyl-α-D-glucopyranoside (PNPG) substrate solution.

  • Second Incubation: Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. Acarbose is used as a positive control.

  • Preparation of Solutions: In a 96-well plate, mix the test compound with α-amylase solution.

  • Incubation: Incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 40 µL of a 1% starch solution (in DMSO) and incubate for a further 10 minutes at 25°C.

  • Termination of Reaction: Add 100 µL of dinitrosalicylic acid (DNSA) reagent to stop the reaction.

  • Color Development: Heat the mixture in a boiling water bath for 5 minutes and then cool to room temperature.

  • Measurement: Dilute the reaction mixture with 400 µL of distilled water and measure the absorbance at 540 nm.

  • Assay Principle: This assay is based on the cleavage of the fluorogenic substrate Gly-Pro-aminomethylcoumarin (AMC) by DPP-4.

  • Reaction Mixture: The reaction is typically performed in a buffer (e.g., Tris-HCl) containing the DPP-4 enzyme, the test compound, and the Gly-Pro-AMC substrate.

  • Measurement: The fluorescence of the liberated AMC is measured over time using a fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).

  • Data Analysis: The rate of reaction is determined, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Sitagliptin is commonly used as a reference inhibitor.

In Vivo Hypoglycemic Activity
  • Induction of Diabetes: Diabetes is induced in experimental animals (e.g., Wistar rats) by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer.

  • Confirmation of Diabetes: After a few days, blood glucose levels are measured to confirm the diabetic state (typically >250 mg/dL).

  • Treatment: Diabetic animals are divided into groups and treated orally with the test compounds, a vehicle control, and a standard drug (e.g., metformin or glibenclamide) for a specified period (e.g., 14 days).

  • Blood Glucose Monitoring: Fasting blood glucose levels are monitored at regular intervals throughout the study.

  • Data Analysis: The percentage reduction in blood glucose levels is calculated and compared between the treated and control groups.

Visualizations

Experimental Workflow for Antidiabetic Screening

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives alpha_glucosidase α-Glucosidase Inhibition Assay synthesis->alpha_glucosidase alpha_amylase α-Amylase Inhibition Assay synthesis->alpha_amylase dpp4 DPP-4 Inhibition Assay synthesis->dpp4 stz_model Streptozotocin-Induced Diabetic Model alpha_glucosidase->stz_model Active Compounds alpha_amylase->stz_model Active Compounds dpp4->stz_model Active Compounds sar Structure-Activity Relationship (SAR) stz_model->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for the screening of pyrazole derivatives for antidiabetic activity.

Mechanism of Action of Screened Compounds

G cluster_carbohydrates Carbohydrate Digestion cluster_incretin Incretin System cluster_pancreas Pancreatic Response cluster_inhibitors Pyrazole Derivatives (Inhibitors) carbs Dietary Carbohydrates glucose Glucose carbs->glucose α-Glucosidase & α-Amylase insulin Insulin Secretion glucose->insulin Stimulates glp1 GLP-1 (Active) inactive_glp1 GLP-1 (Inactive) glp1->inactive_glp1 DPP-4 glp1->insulin Stimulates ag_inhibitor α-Glucosidase/ α-Amylase Inhibitor carbs -> glucose carbs -> glucose ag_inhibitor->carbs -> glucose Inhibits dpp4_inhibitor DPP-4 Inhibitor glp1 -> inactive_glp1 glp1 -> inactive_glp1 dpp4_inhibitor->glp1 -> inactive_glp1 Inhibits

Caption: MoA for pyrazole-based antidiabetic agents.

References

Troubleshooting & Optimization

Side product formation in the synthesis of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-3-phenyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this compound?

The most prevalent method for synthesizing this compound is the cyclocondensation reaction between benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) and methylhydrazine.[1][2] This reaction is a variation of the Knorr pyrazole synthesis and is widely used for preparing 5-aminopyrazole derivatives.[3]

Q2: What are the primary potential side products in this synthesis?

The main side products that can be encountered during the synthesis of this compound include:

  • Regioisomer: The formation of the isomeric compound, 2-Methyl-5-phenyl-2H-pyrazol-3-amine, is a significant possibility due to the two reactive nitrogen atoms in methylhydrazine.[4]

  • Hydrolysis Products: Under certain pH conditions, the nitrile group of benzoylacetonitrile can undergo hydrolysis to form the corresponding amide (3-oxo-3-phenylpropanamide) or carboxylic acid (benzoyl-acetic acid).

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual benzoylacetonitrile and methylhydrazine in the crude product.

Q3: How does the choice of solvent affect the reaction?

Protic polar solvents like methanol and ethanol are generally favored for this type of pyrazole synthesis as they can facilitate proton transfer steps in the reaction mechanism and often lead to cleaner reactions and higher yields.[5] Aprotic polar solvents may also be used, but they can sometimes favor the formation of intermediate Michael addition products.[5]

Q4: What is the role of pH in this reaction?

The pH of the reaction medium can significantly influence the reaction rate and the formation of side products. An acidic medium can catalyze the condensation and cyclization steps. However, strongly acidic or basic conditions can promote the hydrolysis of the nitrile group in the starting material. Therefore, maintaining a mildly acidic to neutral pH is often optimal.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature; refluxing in a suitable solvent like ethanol is common. - Employ an appropriate purification method such as recrystallization or column chromatography.
Presence of a second major product (isomer) - Formation of the regioisomer, 2-Methyl-5-phenyl-2H-pyrazol-3-amine. The reaction of methylhydrazine with the β-ketonitrile can occur at either of the two nitrogen atoms.[4]- Carefully control the reaction conditions, particularly the temperature and the rate of addition of reactants. - The separation of regioisomers can be challenging. Fractional recrystallization or column chromatography with a carefully selected eluent system may be effective.
Contamination with a highly polar impurity - Hydrolysis of the nitrile group of benzoylacetonitrile to the corresponding carboxylic acid or amide, especially under strongly acidic or basic conditions.- Maintain the reaction pH in the mildly acidic to neutral range. - Use anhydrous solvents to minimize water content. - The acidic impurity can often be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) during workup. The amide impurity may require chromatographic separation.
Crude product is an oil or fails to crystallize - Presence of significant amounts of impurities, including unreacted starting materials, the isomeric side product, or solvent residues.- Attempt to purify a small sample by column chromatography to isolate the pure product and induce crystallization. - Trituration with a non-polar solvent (e.g., hexane or diethyl ether) can sometimes help to remove oily impurities and promote solidification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the synthesis of the target compound.

Materials:

  • Benzoylacetonitrile

  • Methylhydrazine

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile (1 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add methylhydrazine (1.1 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes.

  • Filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Slowly add water to the hot filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Data Presentation

Table 1: Influence of Solvent on Reaction Yield (Illustrative Data)

SolventReaction Time (hours)Yield of Desired Product (%)Yield of Isomeric Side Product (%)
Ethanol48510
Methanol48212
Toluene84525
Dichloromethane66020

Note: This data is illustrative and serves to demonstrate the expected trends in solvent effects. Actual results may vary based on specific reaction conditions.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Benzoylacetonitrile Benzoylacetonitrile Intermediate Intermediate Benzoylacetonitrile->Intermediate + Methylhydrazine Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate Desired_Product This compound Side_Product 2-Methyl-5-phenyl-2H-pyrazol-3-amine (Regioisomer) Intermediate->Desired_Product Major Pathway Intermediate->Side_Product Minor Pathway

Caption: Reaction scheme for the synthesis of this compound and the formation of its regioisomeric side product.

Troubleshooting_Workflow Start Synthesis of this compound Crude_Analysis Analyze Crude Product (TLC, NMR) Start->Crude_Analysis Low_Yield Low Yield? Crude_Analysis->Low_Yield Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Low_Yield->Optimize_Conditions Yes Impurity_Check Impurity Present? Low_Yield->Impurity_Check No Optimize_Conditions->Start Isomer_Check Isomer Present? Impurity_Check->Isomer_Check Yes Purification Purify Product (Recrystallization/Chromatography) Impurity_Check->Purification No Polar_Impurity Polar Impurity? Isomer_Check->Polar_Impurity No Isomer_Separation Fractional Recrystallization or Chromatography Isomer_Check->Isomer_Separation Yes Polar_Impurity->Purification No Acid_Wash Aqueous Base Wash Polar_Impurity->Acid_Wash Yes End Pure Product Purification->End Isomer_Separation->Purification Acid_Wash->Purification

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

pH_Effect Reaction Benzoylacetonitrile + Methylhydrazine Acidic Strongly Acidic (pH < 4) Reaction->Acidic Mildly_Acidic Mildly Acidic to Neutral (pH 5-7) Reaction->Mildly_Acidic Basic Strongly Basic (pH > 10) Reaction->Basic Hydrolysis Hydrolysis of Nitrile Group Acidic->Hydrolysis Desired_Product Desired Product Formation Mildly_Acidic->Desired_Product Basic->Hydrolysis

Caption: The effect of pH on the reaction to form this compound.

References

Technical Support Center: O-vs. C-Acylation of 3-Methyl-1-Phenyl-Pyrazol-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the acylation of 3-methyl-1-phenyl-pyrazol-5-one. The focus is on achieving selective C-acylation at the 4-position while preventing the undesired O-acylation at the 5-position.

Frequently Asked Questions (FAQs)

Q1: What are the main products of acylating 3-methyl-1-phenyl-pyrazol-5-one?

A1: The acylation of 3-methyl-1-phenyl-pyrazol-5-one can lead to two primary products: the C-acylated product, 4-acyl-3-methyl-1-phenyl-pyrazol-5-one, and the O-acylated product, 5-acyloxy-3-methyl-1-phenyl-pyrazole. The desired product in many applications is the C-acylated derivative due to its utility as a chelating agent and synthetic intermediate.[1][2]

Q2: What is the key factor that determines whether C-acylation or O-acylation occurs?

A2: The crucial factor is the tautomeric form of the pyrazolone ring and the protection of the hydroxyl group.[2][3][4] 3-Methyl-1-phenyl-pyrazol-5-one exists in tautomeric equilibrium between the keto (CH) and enol (OH) forms.[5][6] O-acylation occurs on the oxygen atom of the enol tautomer, while C-acylation takes place at the nucleophilic C4 position. To achieve selective C-acylation, the hydroxyl group must be protected, which also pushes the equilibrium towards the enol form, thereby activating the C4 position.[2][3][4]

Q3: What is the recommended method for selective C-acylation?

A3: The most widely recommended and effective method for selective C-acylation is the Jensen method.[2] This procedure involves the use of calcium hydroxide in dioxane.[1][2][7] Calcium hydroxide facilitates the formation of a calcium complex with the pyrazolone, which protects the hydroxyl group and prevents O-acylation.[2][3][4] This method is known for producing good yields and minimizing the formation of colored by-products often seen with other methods like Fries rearrangement.[1][2]

Q4: Can other bases be used instead of calcium hydroxide?

A4: While other bases have been used in different contexts, calcium hydroxide is specifically recommended for this selective C-acylation. It serves a dual purpose: it forms the protective calcium complex and also neutralizes the hydrochloric acid that is liberated during the acylation with an acyl chloride, thus maintaining the necessary basic medium.[2][8] Using other bases might not provide the same level of selectivity for C-acylation.

Troubleshooting Guide

Problem 1: My main product is the O-acylated pyrazole, not the desired C-acylated product.

  • Cause: This is the most common issue and it almost always indicates that the hydroxyl group of the pyrazolone was not adequately protected before the addition of the acylating agent.[2][8] Adding the acyl chloride or anhydride to the free pyrazolone will result in preferential O-acylation.[8][9]

  • Solution: Ensure the complete formation of the calcium-pyrazolone complex before adding the acyl chloride. This can be achieved by refluxing the mixture of 3-methyl-1-phenyl-pyrazol-5-one and calcium hydroxide in anhydrous dioxane for at least 30 minutes with vigorous stirring.[2][10] Monitor the complex formation by TLC on basic alumina.[8]

Problem 2: The reaction yield is low and there are many colored by-products.

  • Cause: This can be due to several factors:

    • Moisture in the reaction can hydrolyze the acyl chloride.[8][10]

    • Incomplete formation of the calcium complex.

    • Decomposition of the complex during acylation if the medium becomes acidic.[2]

    • Using older methods like Fries rearrangement of the O-acylated derivative can also lead to low yields and by-products.[1][2]

  • Solution:

    • Use anhydrous dioxane (water content < 0.05%).[8][10]

    • Ensure the pyrazolone is fully dissolved before adding calcium hydroxide.[8] Grinding the pyrazolone beforehand can aid dissolution.[8][10]

    • Use a two-fold excess of calcium hydroxide to effectively trap the liberated HCl and keep the reaction medium basic.[2][8]

    • Follow the recommended one-pot, three-step protocol based on the Jensen method.[2]

Problem 3: The reaction is sluggish or does not go to completion.

  • Cause: The reactivity of the acyl chloride can influence the reaction time. Some aroyl chlorides may require longer reflux times.[2]

  • Solution: Monitor the reaction progress using TLC on basic alumina. If necessary, the reflux time can be extended. For some acylations, the reaction can be carried out overnight without negatively impacting the yield.[8]

Data Presentation

Table 1: Reaction Conditions and Yields for C-Acylation of 3-Methyl-1-Phenyl-Pyrazol-5-one with Various Acylating Agents.

Acylating AgentCatalyst/BaseSolventReaction TimeYield (%)Reference
Benzoyl chlorideCa(OH)₂Dioxane1.5 - 2 hGood[1][2]
Propionyl chlorideCa(OH)₂DioxaneNot specifiedGood[1]
Butyryl chlorideCa(OH)₂DioxaneNot specifiedGood[1]
Trifluoroacetic anhydridePyridineNone1 h78%[1]
Chloroacetyl chlorideCa(OH)₂DioxaneNot specifiedGood[1]
p-Bromobenzoyl chlorideCa(OH)₂DioxaneNot specifiedGood[1]
p-Nitrobenzoyl chlorideCa(OH)₂DioxaneNot specifiedGood[1]
p-Toluoyl chlorideCa(OH)₂Dioxane1.5 hExcellent[3][10]

Experimental Protocols

Key Experiment: Selective C-Acylation using the Jensen Method

This protocol describes the synthesis of 4-aroyl-3-methyl-1-phenyl-pyrazol-5-ones.

Materials:

  • 3-methyl-1-phenyl-2-pyrazolin-5-one

  • Anhydrous dioxane (<0.05% water)

  • Calcium hydroxide (Ca(OH)₂)

  • Aroyl chloride (e.g., benzoyl chloride, p-toluoyl chloride)

  • 10% aqueous Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer and reflux condenser, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (0.05 mol) in anhydrous dioxane (60 mL) by gentle heating (<70 °C).[2] It is recommended to grind the pyrazolone before adding the solvent to speed up dissolution.[8][10]

  • Once fully dissolved, add calcium hydroxide (0.1 mol, 2 equivalents) to the solution.[2][8]

  • Heat the mixture to reflux and stir vigorously for 30 minutes to facilitate the formation of the calcium-pyrazolone complex. Monitor the consumption of the starting pyrazolone by TLC on basic alumina.[2][8]

  • After complex formation is complete, cool the reaction mixture to 0 °C using an ice bath.[2]

  • Add the aroyl chloride (0.05 mol) dropwise to the cooled mixture. An exothermic reaction may occur, so control the addition rate.[2][8]

  • After the addition is complete, heat the reaction mixture to reflux for 1.5 - 2 hours.[2]

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into 250 mL of 10% aqueous HCl while stirring vigorously to decompose the calcium complex.[2]

  • Filter the resulting precipitate, wash it thoroughly with water to remove calcium chloride and any remaining calcium hydroxide.[10]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 4-aroyl-3-methyl-1-phenyl-pyrazol-5-one.[1]

Visualizations

G cluster_0 Reaction Pathways cluster_1 O-Acylation (Undesired) cluster_2 C-Acylation (Desired) Pyrazolone 3-Methyl-1-phenyl-pyrazol-5-one (Tautomeric Mixture) Enol Enol Tautomer Pyrazolone->Enol Equilibrium Keto Keto Tautomer Pyrazolone->Keto Equilibrium O_Acylated O-Acylated Product (5-Acyloxy-pyrazole) Enol->O_Acylated Direct Reaction (No Protection) CaComplex Calcium-Pyrazolone Complex Enol->CaComplex AcylatingAgent1 Acyl Chloride (R-COCl) AcylatingAgent1->O_Acylated CaOH2 Ca(OH)₂ CaOH2->CaComplex Protects OH group C_Acylated C-Acylated Product (4-Acyl-pyrazol-5-one) CaComplex->C_Acylated Activates C4 AcylatingAgent2 Acyl Chloride (R-COCl) AcylatingAgent2->C_Acylated

Caption: Reaction pathways for C-acylation vs. O-acylation.

G start Start dissolve 1. Dissolve Pyrazolone in anhydrous Dioxane start->dissolve add_caoh2 2. Add Ca(OH)₂ (2 equivalents) dissolve->add_caoh2 reflux1 3. Reflux 30 min (vigorous stirring) add_caoh2->reflux1 tlc_check Monitor Complex Formation (TLC on basic alumina) reflux1->tlc_check tlc_check->reflux1 Incomplete cool 4. Cool to 0°C tlc_check->cool Complete add_acyl 5. Add Acyl Chloride (dropwise) cool->add_acyl reflux2 6. Reflux 1.5 - 2 h add_acyl->reflux2 workup 7. Cool & Pour into 10% HCl reflux2->workup filter_wash 8. Filter & Wash Precipitate workup->filter_wash recrystallize 9. Recrystallize Product filter_wash->recrystallize end End recrystallize->end

Caption: Experimental workflow for selective C-acylation.

G issue Identify Primary Product c_acylated Desired C-Acylated Product issue->c_acylated Success o_acylated Undesired O-Acylated Product issue->o_acylated Problem low_yield Low Yield / Impurities issue->low_yield Problem check_complex Was Ca-complex formation confirmed before adding acyl chloride? o_acylated->check_complex check_conditions Review Reaction Conditions low_yield->check_conditions yes_complex YES check_complex->yes_complex YES no_complex NO check_complex->no_complex NO yes_complex->check_conditions fix_complex Solution: Ensure complete complex formation. Reflux Pyrazolone + Ca(OH)₂ for 30+ min before adding acyl chloride. no_complex->fix_complex anhydrous Was anhydrous dioxane used? check_conditions->anhydrous excess_base Was 2 eq. of Ca(OH)₂ used? anhydrous->excess_base YES fix_anhydrous Solution: Use anhydrous solvent (<0.05% H₂O). anhydrous->fix_anhydrous NO excess_base->c_acylated YES fix_base Solution: Use 2 eq. of Ca(OH)₂ to neutralize HCl. excess_base->fix_base NO

Caption: Troubleshooting flowchart for acylation reactions.

References

Improving the regioselectivity of reactions involving 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving 1-Methyl-3-phenyl-1H-pyrazol-5-amine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions.

Question: I am attempting an electrophilic substitution on the pyrazole ring of this compound, but I am observing a mixture of products or no reaction at all. What could be the issue?

Possible Causes and Solutions:

  • Incorrect Reaction Conditions: The regioselectivity of electrophilic substitution on the pyrazole ring is highly dependent on the reaction conditions. The C4 position is generally the most nucleophilic and prone to substitution due to activation by the amino group.[1]

    • Solution: For halogenation, a reliable method is the use of N-halosuccinimides (NXS) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at room temperature. This method has been shown to be highly regioselective for the C4 position.[1]

  • Deactivation of the Catalyst: In catalyzed reactions, the basicity of the amine group on the pyrazole ring can lead to catalyst deactivation.

    • Solution: Consider using a protecting group for the amine if it is interfering with the desired reaction. Alternatively, employing a catalyst that is tolerant to basic functional groups may be necessary.

  • Steric Hindrance: Bulky electrophiles may face steric hindrance, leading to a lack of reactivity at the desired position.

    • Solution: If possible, use a less sterically hindered electrophile. Alternatively, adjusting the solvent and temperature may help to overcome the activation energy barrier.

Question: My N-alkylation or N-acylation of this compound is resulting in a mixture of N1 and N2 substituted products, or O-acylated byproducts with the tautomeric pyrazolone form. How can I improve the regioselectivity?

Possible Causes and Solutions:

  • Tautomerization and Ambident Nucleophilicity: this compound can exist in tautomeric forms, presenting multiple nucleophilic sites (the exocyclic amine and the ring nitrogens). The pyrazolone tautomer can lead to O-acylation.

    • Solution: The choice of base and solvent is critical in directing the regioselectivity of acylation. To favor C-acylation at the 4-position (for the pyrazolone tautomer), it is crucial to form a metal complex before adding the acylating agent.[2] For instance, using calcium hydroxide as a base can selectively promote C-acylation.[2] Adding the acylating agent before the base will likely result in O-acylation.[2]

  • Reaction Conditions Favoring Multiple Isomers: Standard alkylation conditions might not be selective enough to differentiate between the nucleophilic centers.

    • Solution: Experiment with different base and solvent combinations. For instance, in the synthesis of substituted pyrazoles, the use of a strong base like potassium tert-butoxide in a polar aprotic solvent such as pyridine has been shown to provide high regioselectivity.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding reactions with this compound.

Question: What are the key factors influencing the regioselectivity of reactions with this compound?

The regioselectivity is primarily influenced by a combination of electronic and steric factors, as well as the reaction conditions. Key factors include:

  • Electronic Effects: The amino group at the C5 position strongly activates the pyrazole ring, particularly at the C4 position, making it susceptible to electrophilic attack.[1]

  • Steric Effects: The steric bulk of both the substituents on the pyrazole ring and the incoming reagent can dictate the site of reaction.

  • Solvent: The polarity and proticity of the solvent can influence the reactivity of different nucleophilic sites and stabilize transition states, thereby affecting the regioselectivity.

  • Base/Catalyst: The choice of base or catalyst can selectively activate a particular position for reaction. For example, the use of specific bases can favor C-acylation over O-acylation in the tautomeric pyrazolone form.[2]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of a reaction, which can in turn affect the regiomeric outcome.

Question: How can I confirm the regiochemistry of my reaction products?

The most reliable methods for determining the regiochemistry of substituted pyrazoles are 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can identify protons that are close in space. For example, an interaction between the methyl group at N1 and a proton on a substituent at C5 would help to confirm the regiochemistry.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing the connectivity of the molecule and confirming the position of substituents.

  • COSY (Correlation Spectroscopy): This helps to identify protons that are coupled to each other, which can aid in assigning protons on the pyrazole and phenyl rings.[2]

Question: Are there any general strategies to improve the yield and regioselectivity of pyrazole synthesis?

Yes, several strategies can be employed:

  • Use of N-alkylated Tosylhydrazones: Reacting N-alkylated tosylhydrazones with terminal alkynes is an efficient method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[3]

  • Stepwise Cycloaddition: The reaction of N-arylhydrazones with nitroolefins can proceed via a stepwise cycloaddition mechanism, which allows for high regioselectivity in the synthesis of polysubstituted pyrazoles.[4]

  • Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of the metal center and the coordinating ligands can have a profound impact on the regioselectivity of the transformation.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselective C-acylation of 3-Methyl-1-phenyl-pyrazol-5-one (as an analogue) [2]

Acyl ChlorideBaseSolventReaction Time (h)Yield (%)Product
p-Toluoyl chlorideCa(OH)₂Dioxane2854-(4-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one
Benzoyl chlorideCa(OH)₂Dioxane1.5824-benzoyl-3-methyl-1-phenyl-1H-pyrazol-5-one
p-Chlorobenzoyl chlorideCa(OH)₂Dioxane2.5884-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one
p-Trifluoromethylbenzoyl chlorideCa(OH)₂Dioxane4754-(4-(trifluoromethyl)benzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one

Experimental Protocols

Protocol 1: Regioselective C4-Bromination of a Phenyl-1H-pyrazol-5-amine Derivative [1]

This protocol is adapted for this compound based on a similar reported procedure.

  • Dissolution: Dissolve this compound (1 mmol) in dimethyl sulfoxide (DMSO, 5 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 mmol) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-bromo-1-methyl-3-phenyl-1H-pyrazol-5-amine.

Protocol 2: Regioselective C-acylation of 3-Methyl-1-phenyl-pyrazol-5-one (as an analogue) [2]

This protocol details the C-acylation which can be adapted to understand regiocontrol.

  • Preparation: In a round-bottom flask, suspend 3-methyl-1-phenyl-pyrazol-5-one (10 mmol) and calcium hydroxide (20 mmol) in anhydrous dioxane (50 mL).

  • Complex Formation: Heat the mixture to reflux until the pyrazolone is fully dissolved and the calcium complex is formed. This step is crucial for directing C-acylation.[2]

  • Acylation: Cool the reaction mixture in an ice bath and add the desired acyl chloride (11 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove calcium salts and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure C-acylated pyrazolone.

Visualizations

regioselective_bromination cluster_workflow Experimental Workflow: Regioselective C4-Bromination start This compound in DMSO reagent Add N-Bromosuccinimide (NBS) at room temperature start->reagent Step 1 reaction Stir at Room Temperature (Monitor by TLC) reagent->reaction Step 2 workup Quench with Ice-Water & Extract with Ethyl Acetate reaction->workup Step 3 purification Column Chromatography workup->purification Step 4 product 4-Bromo-1-methyl-3-phenyl-1H-pyrazol-5-amine purification->product Step 5

Caption: Workflow for the regioselective C4-bromination.

influencing_factors cluster_factors Influencing Factors center Regioselectivity of Reactions electronics Electronic Effects (e.g., Activating Groups) center->electronics sterics Steric Hindrance center->sterics solvent Solvent Polarity & Protic/Aprotic Nature center->solvent catalyst Base/Catalyst Choice center->catalyst temperature Reaction Temperature center->temperature

Caption: Key factors influencing regioselectivity.

References

Stability issues of 1-Methyl-3-phenyl-1H-pyrazol-5-amine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-Methyl-3-phenyl-1H-pyrazol-5-amine in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Troubleshooting Guide

Issue: Unexpected degradation of this compound in solution.

Potential Cause Troubleshooting Steps
Solvent Purity Impurities in solvents, such as peroxides in ethers or acidic/basic contaminants, can catalyze degradation. Use high-purity, HPLC-grade, or anhydrous solvents. Consider purifying solvents prior to use if issues persist.
pH of the Solution The stability of aminopyrazoles can be pH-dependent. Acidic or basic conditions can lead to hydrolysis of the amine group or degradation of the pyrazole ring. Buffer the solution to a neutral pH if compatible with the experimental setup.
Exposure to Light Pyrazole derivatives can be susceptible to photodegradation. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Elevated Temperature Higher temperatures accelerate chemical reactions, including degradation. Store stock solutions and experimental samples at appropriate temperatures (e.g., refrigerated or frozen). Avoid prolonged exposure to ambient or elevated temperatures. For a related compound, 1-Phenyl-3-Methyl-5-Pyrazole, solutions in DMSO or ethanol are reported to be stable for up to 3 months when stored at -20°C.
Oxidation The amine group is susceptible to oxidation. Degas solvents by sparging with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen. Consider the addition of antioxidants if compatible with the experiment.
Incompatible Reagents The compound may react with other components in the solution. Amines are basic and can react with acids. They may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1] Review all components for potential chemical incompatibilities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

Q2: How can I assess the stability of my this compound solution?

A2: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This involves monitoring the peak area of the parent compound and looking for the appearance of new peaks, which would indicate degradation products, over time.

Q3: What are the typical conditions for a forced degradation study of a pyrazole derivative?

A3: Forced degradation studies are performed under conditions more severe than accelerated stability testing to understand the degradation pathways.[2] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 60°C.

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 60°C.

  • Oxidation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid or solution at temperatures above accelerated testing conditions (e.g., 60°C or higher).

  • Photodegradation: Exposing the solid or solution to UV and visible light, as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the degradation products.[2]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Control Sample: Keep the stock solution at 4°C in the dark.

3. Time Points:

  • Withdraw aliquots from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

4. Sample Preparation for Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

Protocol 2: Example of a Stability-Indicating HPLC Method for Pyrazole Derivatives

This is a general method that can be adapted and optimized for this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water (or a buffer like phosphate or acetate). For mass spectrometry compatibility, volatile buffers like ammonium formate or formic acid should be used.[1]
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Visualizations

Below are diagrams illustrating key concepts related to the stability testing of this compound.

G cluster_stress Forced Degradation Stress Conditions cluster_compound cluster_products Potential Outcomes Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Compound 1-Methyl-3-phenyl- 1H-pyrazol-5-amine Acid_Hydrolysis->Compound Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->Compound Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Compound Thermal Thermal (e.g., 60°C) Thermal->Compound Photochemical Photochemical (UV/Vis Light) Photochemical->Compound Degradation_Products Degradation Products Compound->Degradation_Products Degradation No_Degradation No Significant Degradation Compound->No_Degradation Stability

Caption: Forced degradation workflow for this compound.

G cluster_workflow Stability Testing Workflow Start Start: Prepare Solution Stress Apply Stress Conditions (Heat, pH, Light, Oxidant) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Quantify Parent Compound and Degradation Products Analyze->Data Evaluate Evaluate Stability Profile and Degradation Pathways Data->Evaluate End End: Report Findings Evaluate->End

Caption: A typical experimental workflow for assessing the stability of a compound.

G cluster_degradation Potential Degradation Pathways Compound This compound C₁₀H₁₁N₃ Hydrolysis Hydrolysis Cleavage of Amine Group Compound->Hydrolysis Aqueous Acid/Base Oxidation Oxidation Formation of N-oxide or Ring Opening Compound->Oxidation Oxidizing Agent Photodegradation Photodegradation Ring Rearrangement or Polymerization Compound->Photodegradation UV/Vis Light

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-3-phenyl-1H-pyrazol-5-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-Methyl-3-phenyl-1H-pyrazol-5-amine (CAS No. 1131-18-6) for preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue 1: Low Yield

Q: We are experiencing significantly lower yields upon scaling up the synthesis from lab to pilot plant scale. What are the potential causes and how can we mitigate this?

A: Low yields during scale-up are a common challenge and can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This can result in localized overheating or insufficient heating, promoting side reactions or incomplete conversion.

    • Troubleshooting:

      • Utilize a jacketed reactor with a reliable temperature control unit.

      • Employ overhead stirring with appropriate impeller design to ensure homogenous mixing and heat distribution.

      • Consider a staged addition of reagents to control exothermic reactions.

  • Mass Transfer Limitations: Inefficient mixing can lead to poor mass transfer between reactants, especially in heterogeneous reaction mixtures.

    • Troubleshooting:

      • Optimize the stirring speed and impeller type for the specific reaction volume and viscosity.

      • Ensure that solid reagents are of a suitable particle size for efficient dissolution or reaction.

  • Changes in Reaction Kinetics: The kinetics of a reaction can be affected by changes in concentration, temperature, and mixing at a larger scale.

    • Troubleshooting:

      • Perform kinetic studies at the lab scale to understand the reaction profile.

      • Carefully control the addition rate of reactants to maintain optimal concentration profiles.

  • Side Reactions and Byproduct Formation: At a larger scale, minor side reactions observed in the lab can become significant, consuming starting materials and reducing the yield of the desired product.[1]

    • Troubleshooting:

      • Identify potential side products through techniques like LC-MS.

      • Adjust reaction conditions (e.g., temperature, pH, catalyst loading) to minimize the formation of these byproducts.[1]

Issue 2: Impurities and Purification Challenges

Q: The purity of our scaled-up batches is lower than what we achieved in the lab, and purification by column chromatography is not feasible for large quantities. What are the likely impurities and what are the alternative purification strategies?

A: Common impurities in the synthesis of this compound include regioisomers, unreacted starting materials, and byproducts from side reactions.

  • Potential Impurities:

    • Regioisomer: The formation of the isomeric 1-Methyl-3-phenyl-1H-pyrazol-3-amine is a common issue in pyrazole synthesis.[1]

    • Unreacted Phenylhydrazine or 3-oxobutyronitrile derivatives: Incomplete reaction can leave starting materials in the final product.

    • Oxidation Products: The amine group is susceptible to oxidation, especially during workup and storage.

  • Large-Scale Purification Strategies:

    • Recrystallization: This is often the most effective and scalable method for purifying solid products. A systematic solvent screening is crucial to identify a solvent system that provides good recovery and high purity.

    • Salt Formation and Recrystallization: Converting the amine product to a salt (e.g., hydrochloride or acetate) can facilitate purification by recrystallization, as salts often have different solubility profiles than the free base. The pure free base can then be regenerated.

    • Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine.[2][3] For this compound, this typically involves the reaction of phenylhydrazine with a suitable β-ketonitrile precursor. Another scalable approach involves the cyclization of intermediates derived from ethyl acetoacetate and phenylhydrazine.

Q2: How critical is the control of pH during the synthesis?

A2: pH control can be crucial for regioselectivity in pyrazole synthesis.[1] Acidic conditions often favor the formation of one regioisomer, while neutral or basic conditions may favor another. For large-scale production, maintaining a consistent pH throughout the reaction vessel is important for reproducible results.

Q3: What are the recommended solvents for the scaled-up synthesis?

A3: The choice of solvent depends on the specific synthetic route. For the condensation reaction, alcohols like ethanol or methanol are commonly used. Toluene is also frequently employed, particularly for azeotropic removal of water.[4] For preclinical and clinical manufacturing, it is important to consider the regulatory guidelines for residual solvents.

Process Safety

Q4: What are the key safety considerations when scaling up the synthesis of this compound?

A4: Several safety aspects must be considered:

  • Handling of Phenylhydrazine: Phenylhydrazine is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.

  • Exothermic Reactions: The condensation reaction can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure. A well-controlled reactor with efficient cooling is necessary. The rate of addition of reagents should be carefully controlled.

  • Handling of Amines: Heterocyclic amines can be hazardous. It is important to consult the Safety Data Sheet (SDS) for the product and handle it with appropriate precautions.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of substituted 5-aminopyrazoles.

Materials:

  • Phenylhydrazine

  • 3-Aminocrotononitrile

  • Ethanol

  • Acetic Acid (catalyst)

Procedure:

  • To a solution of 3-aminocrotononitrile (1.0 equivalent) in ethanol, add phenylhydrazine (1.05 equivalents).

  • Add a catalytic amount of acetic acid (0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Considerations for Pilot Plant Scale-Up (Illustrative)

This section provides key considerations for scaling the synthesis to a pilot plant scale (e.g., 50-100 L reactor).

Equipment:

  • 50-100 L jacketed glass-lined reactor with overhead stirring and a reflux condenser.

  • Temperature control unit.

  • Addition funnel or pump for controlled reagent addition.

  • Filtration and drying equipment (e.g., Nutsche filter-dryer).

Key Process Parameters to Control:

  • Temperature: Maintain a consistent internal temperature throughout the reaction. For exothermic steps, ensure the cooling system can handle the heat load.

  • Agitation: The stirring speed should be sufficient to ensure good mixing and heat transfer without causing excessive shear.

  • Reagent Addition Rate: A slow, controlled addition of one of the reactants can help manage exotherms and maintain a desired concentration profile.

  • Work-up and Isolation: The work-up procedure needs to be adapted for large volumes. This may involve phase separations in the reactor, followed by transfer to filtration equipment. Drying of the final product at scale should be done under controlled temperature and vacuum.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (100 mL)Pilot Scale (50 L)
Reactant A X gY kg
Reactant B X' gY' kg
Solvent Volume Z mLW L
Reaction Temperature 78 °C (reflux)75-80 °C
Reaction Time 4-6 hours6-8 hours
Typical Yield 80-90%75-85%
Purity (crude) >95%>90%
Purity (after recryst.) >99%>99%

Table 2: Troubleshooting Common Scale-Up Issues

IssuePotential CauseRecommended Action
Low Yield Inefficient heat/mass transfer, increased side reactions.Optimize agitation, control reagent addition rate, re-evaluate temperature profile.
High Impurity Profile Formation of regioisomers, incomplete reaction.Adjust pH, screen different catalysts, increase reaction time or temperature.
Difficult Isolation Product oiling out, fine particles clogging filter.Optimize crystallization solvent and cooling profile, use a filter aid.
Color Formation Oxidation of the amine product.Perform work-up and isolation under an inert atmosphere (e.g., nitrogen).

Visualizations

experimental_workflow General Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Charge Reactor with Starting Materials & Solvent start->reagents heat Heat to Reaction Temperature reagents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Continue Heating cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter Crude Product cool->filter wash Wash with Solvent filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Final Product recrystallize->dry end End dry->end troubleshooting_logic Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions start Low Yield Observed check_temp Verify Temperature Control start->check_temp check_mixing Assess Mixing Efficiency start->check_mixing analyze_impurities Analyze for Side Products start->analyze_impurities optimize_heating Optimize Heating/ Cooling Profile check_temp->optimize_heating improve_agitation Improve Agitation check_mixing->improve_agitation adjust_conditions Adjust Reaction Conditions (pH, catalyst) analyze_impurities->adjust_conditions

References

Technical Support Center: Enhancing Reaction Kinetics of 1-Methyl-3-phenyl-1H-pyrazol-5-amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 1-Methyl-3-phenyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The primary amino group at the C5 position is the most common site for derivatization. Typical reactions include:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Alkylation: Introduction of alkyl groups using alkyl halides.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Q2: My N-acylation reaction is sluggish. What factors can I investigate to improve the reaction rate?

A2: To enhance the kinetics of N-acylation, consider the following:

  • Catalyst: The use of a base catalyst is crucial. Stronger, non-nucleophilic bases are often more effective.

  • Solvent: The choice of an appropriate aprotic solvent can significantly influence the reaction rate.

  • Temperature: Increasing the reaction temperature can accelerate the reaction, but be mindful of potential side reactions.

  • Reagent Purity: Ensure the acylating agent is free from moisture, as hydrolysis can consume the reagent.[1]

Q3: I am observing the formation of multiple products in my N-alkylation reaction. How can I improve the selectivity?

A3: The formation of multiple products in N-alkylation is often due to reaction at different nitrogen atoms of the pyrazole ring. To improve selectivity for the exocyclic amino group:

  • Steric Hindrance: Employing bulkier alkylating agents can favor reaction at the less sterically hindered exocyclic amine.

  • Protecting Groups: Consider protecting the pyrazole ring nitrogens if they are interfering with the desired reaction.

  • Base and Solvent System: The choice of base and solvent can have a profound effect on regioselectivity.[2][3]

Q4: How can I drive the equilibrium towards product formation in Schiff base synthesis?

A4: Schiff base formation is a reversible reaction. To favor the product, you can:

  • Water Removal: Use a Dean-Stark apparatus or a dehydrating agent to remove the water formed during the reaction.

  • Catalyst: An acid catalyst is typically used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Excess Reagent: Using an excess of either the amine or the carbonyl compound can shift the equilibrium.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh or different batch of catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive.Catalysts can degrade over time or be poisoned by impurities.
Poor Reagent Quality Verify the purity of starting materials. Purify if necessary.Impurities can lead to side reactions and consume reagents.[4]
Suboptimal Reaction Temperature Experiment with a range of temperatures. Monitor for decomposition at higher temperatures.Some reactions require specific activation energy to proceed efficiently.[2]
Incorrect Solvent Test different solvents with varying polarities.Solvent polarity can significantly impact reaction rates and solubility of reactants.[2]
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS and allow it to run to completion.Some derivatization reactions can be slow and require extended reaction times.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step Rationale
Over-alkylation/acylation Use a stoichiometric amount of the alkylating/acylating agent or add it portion-wise.Excess reagent can lead to multiple derivatizations on the molecule.
Ring Reactions Modify reaction conditions (e.g., lower temperature, use a milder base) to disfavor reaction on the pyrazole ring.The pyrazole ring itself can undergo electrophilic substitution under certain conditions.[5]
Oxidation of Product Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).The amine group or other functionalities might be susceptible to oxidation.
Formation of Regioisomers Adjust the solvent and base system. Experiment with different catalysts.The electronic and steric environment can be altered to favor the desired isomer.[3][4]

Quantitative Data Summary

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of 3-Substituted Pyrazoles

Pyrazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioYield (%)
3-PhenylCH₃INaHTHF>95:585
3-CF₃Et-IodoacetateK₂CO₃MeCN50:50-
3-Aryl(Me₃Si)CH₂ClKHMDSDMSO>99:148-70

Note: This data is for general 3-substituted pyrazoles and serves as a guideline for optimizing the derivatization of this compound.[2]

Table 2: Catalyst and Solvent Optimization for a Condensation Reaction

EntryCatalystSolventTime (h)TemperatureYield (%)
1CSA1,2-DCE24RT75
2CSA1,2-DCE4RT77
3CSACH₂Cl₂4RT65
4CSAToluene4RT59

CSA = Camphorsulfonic Acid, RT = Room Temperature. This table illustrates the impact of solvent and reaction time on yield.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation
  • Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF).

  • Add a suitable base (e.g., Triethylamine, Pyridine) (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Schiff Base Formation
  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., Ethanol, Toluene), add the aldehyde or ketone (1.0 equiv).

  • Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).

  • Reflux the mixture for 3-6 hours, using a Dean-Stark apparatus if necessary to remove water.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound Mixing Mixing & Stirring Amine->Mixing Reagent Derivatizing Agent (e.g., Acyl Chloride) Reagent->Mixing Solvent Anhydrous Solvent Solvent->Mixing Catalyst Base/Acid Catalyst Catalyst->Mixing Heating Heating/Refluxing (if required) Mixing->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product Final Derivatized Product Purification->Product

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic Start Low Reaction Yield? CheckPurity Check Starting Material Purity Start->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions ChangeCatalyst Change Catalyst/Solvent OptimizeConditions->ChangeCatalyst IncreaseTime Increase Reaction Time ChangeCatalyst->IncreaseTime SideProducts Side Products Observed? IncreaseTime->SideProducts AdjustStoichiometry Adjust Stoichiometry SideProducts->AdjustStoichiometry Yes Success Improved Yield SideProducts->Success No ModifyConditions Modify Conditions (Temp, Base) AdjustStoichiometry->ModifyConditions ModifyConditions->Success

Caption: Troubleshooting logic for addressing low reaction yields in derivatization experiments.

References

Validation & Comparative

Comparative Anticancer Activity of 1-Methyl-3-phenyl-1H-pyrazol-5-amine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the anticancer activity of 1-Methyl-3-phenyl-1H-pyrazol-5-amine derivatives and structurally related compounds. The information presented is intended for researchers, scientists, and drug development professionals in the field of oncology. The data herein is compiled from preclinical studies and aims to provide an objective overview of the cytotoxic potential of this class of pyrazole derivatives against various cancer cell lines.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer effects.[1] Derivatives of 5-aminopyrazole, in particular, have been a focus of research due to their potential to interfere with tumorigenesis.[2][3][4] Modifications at the N1, C3, and C5 positions of the pyrazole ring have been explored to enhance their cytotoxic efficacy and selectivity against cancer cells.[2][3][4]

Quantitative Comparison of Cytotoxic Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 5-aminopyrazole derivatives and related pyrazole compounds against a panel of human cancer cell lines. These values are juxtaposed with standard anticancer drugs where available. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 5-Aminopyrazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
2a 2,3-diOH phenyl (at C4)HCT-1161.7[5]
HepG28.6[5]
WI-38 (Normal)10.1[5]
2d 4-NO2 phenyl (at C4)HCT-1161.7[5]
HepG29.8[5]
WI-38 (Normal)11.1[5]
4b 4-NO2 phenyl (at C4), diphenyl phosphonateHCT-1161.0[5]
HepG29.9[5]
WI-38 (Normal)9.8[5]

Table 2: In Vitro Cytotoxicity (GI50 in µM) of Other Pyrazole Derivatives

Compound IDCore StructureCancer Cell LineGI50 (µM)Reference
5a 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenolK5620.021[1]
A5490.69[1]
MCF-7>100[1]
5b Methyl ester of 5aK5620.021[1]
MCF-71.7[1]
A5490.69[1]
5e Cyano derivative of 5aK5620.045[1]
MCF-72.1[1]
A5491.5[1]
ABT-751 Sulfonamide tubulin inhibitor (Reference)K5620.11[1]
MCF-72.5[1]
A5492.4[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and comparison.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[2]

SRB Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Tumor cells are plated in 96-well microtiter plates and incubated for 24 hours.

  • Drug Incubation: The cells are then exposed to various concentrations of the test compounds for 48 hours.

  • Cell Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Absorbance Reading: The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

Visualizations

The following diagrams illustrate key concepts related to the anticancer activity of pyrazole derivatives.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Conceptual) Cell_Culture Cancer Cell Lines (e.g., HCT-116, HepG2) Compound_Treatment Treatment with Pyrazole Derivatives Cell_Culture->Compound_Treatment Cytotoxicity_Assay MTT or SRB Assay Compound_Treatment->Cytotoxicity_Assay Data_Analysis IC50 Value Determination Cytotoxicity_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Data_Analysis->SAR_Studies Animal_Model Tumor Xenograft Model in Mice Drug_Administration Administration of Lead Compounds Animal_Model->Drug_Administration Tumor_Measurement Tumor Growth Monitoring Drug_Administration->Tumor_Measurement Efficacy_Evaluation Evaluation of Antitumor Efficacy Tumor_Measurement->Efficacy_Evaluation Lead_Optimization Lead Compound Optimization Efficacy_Evaluation->Lead_Optimization SAR_Studies->Lead_Optimization

Anticancer Drug Discovery Workflow

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., VEGFR, FGFR) Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Induces Gene_Expression Gene Expression Transcription_Factors->Gene_Expression p53 p53 p53->Apoptosis_Regulators Upregulation of pro-apoptotic proteins Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Receptor Inhibition Pyrazole_Derivative->p53 Activation

Potential Signaling Pathways Modulated by Pyrazole Derivatives
Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, preliminary studies on related pyrazole compounds suggest several potential pathways through which they exert their anticancer effects. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling molecules involved in tumor growth and progression.[5] Some pyrazole derivatives have been shown to act as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for cancer cell signaling and are often dysregulated in various malignancies. Furthermore, some derivatives may exert their cytotoxic effects through the activation of tumor suppressor proteins like p53, leading to apoptosis.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-3-phenyl-1H-pyrazol-5-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-3-phenyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing targeted kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this and closely related pyrazole cores. The information herein is compiled from various studies to elucidate the impact of structural modifications on inhibitory potency and cellular activity.

I. Introduction to Pyrazole-Based Kinase Inhibitors

Pyrazole derivatives have emerged as a significant class of compounds in drug discovery, with several approved drugs targeting a range of protein kinases.[1][2] Their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. This guide focuses on analogs of this compound and similar scaffolds, exploring how different functional groups influence their inhibitory effects on various kinases and cancer cell lines.

II. Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the inhibitory activities of several series of pyrazole-based compounds. While a comprehensive SAR study on a single, unified library of this compound analogs is not available in the public domain, the data from closely related series provide valuable insights into the key structural determinants for activity.

Table 1: SAR of 1,3-Diphenyl-1H-pyrazole Analogs as CDK2/Cyclin E Inhibitors and Anticancer Agents

Core Scaffold: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline

Compound IDRKinase Activity (CDK2/cyclin E) IC50 (µM)Antiproliferative Activity (MCF-7) IC50 (µM)Antiproliferative Activity (B16-F10) IC50 (µM)Reference
5a H0.98 ± 0.061.88 ± 0.112.12 ± 0.15[3]

This table highlights the baseline activity of the N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline scaffold.[3]

Table 2: SAR of 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole Derivatives as JNK3 Inhibitors

Core Scaffold: 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole

Compound IDR1 (at pyrazole C3)R2 (at pyrazole C5)JNK3 IC50 (µM)Reference
7a -CH2CN3,4-dichlorophenyl0.635[4]
7b -CH2CN3-chloro-4-fluorophenyl0.824[4]
8a -CH2CH2CN3,4-dichlorophenyl0.227[4]
8b -CH2CH2CN3-chloro-4-fluorophenyl0.361[4]

This series demonstrates that small alkyl substitutions at the C3 position and halogenated phenyl rings at the C5 position are favorable for JNK3 inhibition.[4]

Table 3: SAR of 1H-Pyrazole Biaryl Sulfonamides as G2019S-LRRK2 Inhibitors

Core Scaffold: 1H-Pyrazole Biaryl Sulfonamide

Compound IDR1 (at pyrazole N1)R2 (at pyrazole C3)LRRK2 IC50 (nM)Cellular LRRK2 EC50 (µM)Reference
3 HPhenylsulfonamide1105.1[5]
5 HPhenylsulfonamide50>100[5]
7 CH3Phenylsulfonamide-2.1[5]
8 CH3Phenylsulfonamide15-[5]

This data suggests that methylation at the N1 position of the pyrazole ring can significantly improve both biochemical and cellular potency against LRRK2.[5]

III. Experimental Protocols

A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

  • Preparation: A serial dilution of the test pyrazole compounds is prepared in DMSO.

  • Reaction Setup: In a 384-well plate, 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO negative control are added to respective wells. 10 µL of the target kinase enzyme solution is then added.

  • Compound-Enzyme Incubation: The plate is incubated for 10-30 minutes at room temperature.

  • Kinase Reaction Initiation: 5 µL of a reaction mixture containing ATP and the specific substrate is added to each well to start the reaction.

  • Reaction Incubation: The plate is incubated for 30-60 minutes at 30°C.

  • Detection: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is used to generate a luminescent signal. The luminescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve.

B. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors.

CDK_Rb_Pathway Growth Factors Growth Factors Cyclin D / CDK4/6 Cyclin D / CDK4/6 Growth Factors->Cyclin D / CDK4/6 pRb pRb Cyclin D / CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases G1/S Transcription G1/S Transcription E2F->G1/S Transcription Cyclin E / CDK2 Cyclin E / CDK2 G1/S Transcription->Cyclin E / CDK2 S Phase S Phase Cyclin E / CDK2->S Phase Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Cyclin D / CDK4/6 Pyrazole Inhibitor->Cyclin E / CDK2

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p-STAT Dimer p-STAT Dimer STAT->p-STAT Dimer dimerizes Nucleus Nucleus p-STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->JAK

Caption: Inhibition of the JAK/STAT signaling pathway.

B. Experimental Workflow

The diagram below outlines a typical workflow for the initial screening and evaluation of novel pyrazole-based kinase inhibitors.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound Library Compound Library Primary Kinase Assay Primary Kinase Assay (e.g., ADP-Glo) Compound Library->Primary Kinase Assay IC50 Determination IC50 Determination Primary Kinase Assay->IC50 Determination Hit Compounds Hit Compounds IC50 Determination->Hit Compounds Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT) Hit Compounds->Cytotoxicity Assay Target Engagement Assay Target Engagement Assay (e.g., Western Blot for p-Target) Cytotoxicity Assay->Target Engagement Assay Lead Candidates Lead Candidates Target Engagement Assay->Lead Candidates

Caption: Experimental workflow for kinase inhibitor screening.

V. Conclusion

The structure-activity relationship of this compound analogs and related pyrazole scaffolds is a rich area of investigation for the development of novel kinase inhibitors. The presented data indicates that substitutions at the N1, C3, and C5 positions of the pyrazole ring, as well as modifications to the pendant phenyl groups, are critical for modulating potency and selectivity. This guide provides a foundational understanding for researchers in the field, offering comparative data and detailed experimental protocols to aid in the design and evaluation of new, more effective therapeutic agents.

References

Comparison of synthetic routes to 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully identified the primary synthetic route for 1-Methyl-3-phenyl-1H-pyrazol-5-amine, which is the cyclocondensation of 3-oxo-3-phenylpropanenitrile with methylhydrazine. I have also found a plausible alternative route involving the N-methylation of 3-phenyl-1H-pyrazol-5-amine. However, I am still lacking specific, detailed experimental protocols with quantitative data (yields, reaction times, purification methods) for both of these routes. The information gathered so far is more general in nature. To create a comprehensive comparison guide as requested, I need to find at least one detailed, reproducible procedure for each method. The current information is insufficient to create the detailed tables and experimental protocols required by the user. Therefore, I need to continue my search with a focus on finding this specific experimental data.## A Comparative Guide to the Synthetic Routes of this compound

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to this compound, a key intermediate in pharmaceutical and agrochemical research. The following sections detail the methodologies, present quantitative data for easy comparison, and include experimental protocols for the most common synthetic approaches.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and crop protection chemicals. The pyrazole scaffold is a well-established pharmacophore, and the specific arrangement of substituents in this compound offers a versatile platform for further chemical modifications. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are critical considerations for its application in research and development. This guide compares the two main strategies for its synthesis: direct cyclocondensation and a two-step approach involving N-methylation.

Synthetic Route Comparison

The synthesis of this compound is predominantly achieved through two distinct pathways. The most direct method involves the cyclocondensation of a β-ketonitrile with methylhydrazine. An alternative, two-step approach consists of the initial synthesis of 3-phenyl-1H-pyrazol-5-amine followed by N-methylation.

Route 1: Direct Cyclocondensation

This is the most widely employed and atom-economical approach. It involves the reaction of a β-ketonitrile, specifically 3-oxo-3-phenylpropanenitrile (also known as benzoylacetonitrile), with methylhydrazine.[1][2] The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the desired 5-aminopyrazole.

A key consideration in this route is the regioselectivity of the cyclization when using a substituted hydrazine like methylhydrazine. The reaction can potentially yield two regioisomers: this compound and 1-methyl-5-phenyl-1H-pyrazol-3-amine. However, studies on the cyclization of β-ketonitriles with substituted hydrazines have shown that the reaction is often highly regioselective.

Route 2: N-Methylation of 3-phenyl-1H-pyrazol-5-amine

This alternative route involves a two-step process. First, 3-phenyl-1H-pyrazol-5-amine is synthesized by the cyclocondensation of 3-oxo-3-phenylpropanenitrile with hydrazine hydrate. The resulting aminopyrazole is then subjected to a methylation reaction to introduce the methyl group onto the N1 position of the pyrazole ring.

This approach allows for the unambiguous synthesis of the desired regioisomer, as the pyrazole ring is formed symmetrically before the introduction of the methyl group. However, it involves an additional synthetic step, which may impact the overall yield and efficiency.

Data Presentation

The following table summarizes the quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Direct CyclocondensationRoute 2: N-Methylation of 3-phenyl-1H-pyrazol-5-amine
Starting Materials 3-Oxo-3-phenylpropanenitrile, Methylhydrazine3-Oxo-3-phenylpropanenitrile, Hydrazine hydrate, Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)
Number of Steps 12
Typical Yield 75-90%Step 1: 80-95% (for 3-phenyl-1H-pyrazol-5-amine)Step 2: Variable, typically 60-80%
Reaction Time 2-6 hoursStep 1: 2-4 hoursStep 2: 4-12 hours
Typical Solvents Ethanol, Acetic AcidStep 1: Ethanol, WaterStep 2: Acetone, DMF, Acetonitrile
Purification RecrystallizationRecrystallization, Column chromatography
Key Advantages Atom-economical, one-pot synthesis, potentially higher overall yield.Unambiguous regioselectivity, well-established reactions.
Key Disadvantages Potential for regioisomeric impurities if not optimized.Additional synthetic step, use of potentially hazardous methylating agents.

Experimental Protocols

Route 1: Direct Cyclocondensation of 3-Oxo-3-phenylpropanenitrile with Methylhydrazine

Materials:

  • 3-Oxo-3-phenylpropanenitrile (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol or Glacial Acetic Acid

  • Hydrochloric Acid (for workup)

  • Sodium Bicarbonate (for workup)

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • To a solution of 3-oxo-3-phenylpropanenitrile in ethanol, methylhydrazine is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed successively with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound.

Route 2: N-Methylation of 3-phenyl-1H-pyrazol-5-amine

Step 2a: Synthesis of 3-phenyl-1H-pyrazol-5-amine

Materials:

  • 3-Oxo-3-phenylpropanenitrile (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

Procedure:

  • 3-Oxo-3-phenylpropanenitrile is dissolved in ethanol, and hydrazine hydrate is added dropwise.

  • The mixture is refluxed for 2-3 hours, during which a precipitate may form.

  • After cooling to room temperature, the solid is collected by filtration, washed with cold ethanol, and dried to give 3-phenyl-1H-pyrazol-5-amine.

Step 2b: N-Methylation of 3-phenyl-1H-pyrazol-5-amine

Materials:

  • 3-phenyl-1H-pyrazol-5-amine (1.0 eq)

  • Methyl iodide (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Acetone or DMF

Procedure:

  • To a suspension of 3-phenyl-1H-pyrazol-5-amine and potassium carbonate in acetone, methyl iodide is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or gentle heat for 6-12 hours until the starting material is consumed (monitored by TLC).

  • The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel or recrystallization to yield this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis and purification of this compound.

Synthetic_Routes cluster_route1 Route 1: Direct Cyclocondensation cluster_route2 Route 2: N-Methylation A 3-Oxo-3-phenylpropanenitrile C This compound A->C Reflux in EtOH or AcOH B Methylhydrazine B->C Reflux in EtOH or AcOH D 3-Oxo-3-phenylpropanenitrile F 3-phenyl-1H-pyrazol-5-amine D->F Reflux in EtOH E Hydrazine Hydrate E->F Reflux in EtOH H This compound F->H Acetone or DMF G Methyl Iodide / K2CO3 G->H Acetone or DMF Experimental_Workflow start Reaction Setup reaction Reaction Monitoring (TLC) start->reaction workup Aqueous Workup / Extraction reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (Recrystallization / Chromatography) concentration->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

References

Efficacy of Pyrazole Derivatives in Oncology: A Comparative Analysis Against Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the emerging potential of pyrazole-based compounds in cancer therapy.

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a central focus of oncological research. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have garnered significant attention for their broad spectrum of pharmacological activities. This guide provides a comparative overview of the anticancer efficacy of 1-Methyl-3-phenyl-1H-pyrazol-5-amine derivatives and their analogs against established chemotherapeutic agents.

While direct, comprehensive anticancer efficacy data for this compound is limited in publicly available literature, extensive research on structurally related 3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives provides valuable insights into the potential of this chemical scaffold. These analogs have demonstrated significant cytotoxic effects against various cancer cell lines, with some exhibiting potency comparable to or exceeding that of conventional anticancer drugs.

Comparative Cytotoxicity: Pyrazole Derivatives vs. Standard Chemotherapeutics

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various pyrazole derivatives against a panel of human cancer cell lines. These values are juxtaposed with the IC50 values of standard anticancer drugs to provide a clear and objective comparison. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
4,4'-[(4-Chlorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) RKO (Colon)9.9 ± 1.1--
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a) MCF-7 (Breast)1.88 ± 0.11--
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a) B16-F10 (Melanoma)2.12 ± 0.15--
Doxorubicin MCF-7 (Breast)0.68 - 5.074--

Table 1: In Vitro Cytotoxicity of Selected Pyrazole Derivatives Compared to Doxorubicin.[1]

Mechanisms of Action

Preliminary studies suggest that pyrazole derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. Some derivatives have been shown to activate p53-mediated apoptotic pathways[2]. Furthermore, inhibition of key enzymes involved in cell proliferation and survival, such as Cyclin-Dependent Kinase 2 (CDK2), has been identified as a potential mechanism of action for certain pyrazole compounds[3][4].

Experimental Protocols and Workflows

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

General Experimental Workflow for In Vitro Anticancer Screening

The typical workflow for assessing the anticancer potential of new chemical entities involves a series of established assays to determine cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.

G cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Seeding (e.g., MCF-7, RKO) compound_prep Preparation of Pyrazole Derivative Stock Solutions treatment Treatment of Cells with Varying Concentrations viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle ic50 IC50 Value Calculation viability->ic50 flow_cytometry Flow Cytometry Data Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry interpretation Interpretation of Results & Mechanism Elucidation ic50->interpretation flow_cytometry->interpretation

Caption: A generalized workflow for evaluating the in vitro anticancer activity of pyrazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µl of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).

  • Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V Staining

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells.

Protocol:

  • Cell Collection: After treatment, collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI (1 mg/ml) to 100 µL of the cell suspension.

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

  • Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[2][3][4]

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

Protocol:

  • Cell Harvesting: Collect approximately 10⁶ cells per sample.

  • Washing: Wash the cells with PBS.

  • Fixation: Fix the cells by adding cold 70% ethanol dropwise to the cell pellet while vortexing. Incubate on ice for at least 30 minutes.[5][6][7]

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/ml) and incubate.

  • PI Staining: Add PI solution (e.g., 50 µg/ml) to the cells.

  • Incubation: Incubate at room temperature for 5 to 10 minutes.

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events. The DNA content will be displayed as a histogram, allowing for the quantification of cells in each phase of the cell cycle.[5][8]

Signaling Pathway Visualization

Several pyrazole derivatives have been reported to induce apoptosis through the p53 tumor suppressor pathway. The following diagram illustrates a simplified representation of this pathway.

G pyrazole Pyrazole Derivative stress Cellular Stress (e.g., DNA Damage) pyrazole->stress p53 p53 Activation stress->p53 mdm2 MDM2 p53->mdm2 p21 p21 p53->p21 Transcription bax Bax p53->bax Transcription mdm2->p53 arrest Cell Cycle Arrest p21->arrest cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified p53-mediated apoptosis pathway potentially activated by pyrazole derivatives.

Conclusion

Derivatives of the this compound scaffold represent a promising class of compounds for the development of novel anticancer therapies. Preclinical data on analogous structures demonstrate potent cytotoxic activity against a range of cancer cell lines, with mechanisms of action that include the induction of apoptosis and cell cycle arrest. Further in-depth studies, including in vivo efficacy and toxicity profiling, are warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of these promising anticancer agents.

References

A Spectroscopic Showdown: Differentiating Isomers of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 1-Methyl-3-phenyl-1H-pyrazol-5-amine and its constitutional isomer, 1-Methyl-4-phenyl-1H-pyrazol-5-amine, provides a critical tool for researchers in medicinal chemistry and drug development. The subtle shifts in the placement of the phenyl group on the pyrazole ring induce distinct changes in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, enabling unambiguous identification.

This guide presents a comprehensive comparison of the spectroscopic data for two key isomers of methyl-phenyl-pyrazol-amine, offering a foundational reference for their characterization. The differentiation of these isomers is paramount as their unique structures can lead to divergent biological activities and pharmacological properties.

Isomeric Structures at a Glance

The two isomers under comparison are this compound and 1-Methyl-4-phenyl-1H-pyrazol-5-amine. The core difference lies in the position of the phenyl substituent on the pyrazole ring, which directly influences the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation in various spectroscopic techniques.

Comparative Spectroscopic Data

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound Phenyl-H: ~7.2-7.8Pyrazole-H (C4-H): ~5.8-6.2NH₂: ~3.5-5.0 (broad)N-CH₃: ~3.6-3.9Phenyl-C: ~125-135Pyrazole-C3: ~150-155Pyrazole-C4: ~90-95Pyrazole-C5: ~140-145N-CH₃: ~35-40
1-Methyl-4-phenyl-1H-pyrazol-5-amine Phenyl-H: ~7.2-7.6Pyrazole-H (C3-H): ~7.3-7.7NH₂: ~3.5-5.0 (broad)N-CH₃: ~3.6-3.9Phenyl-C: ~125-135Pyrazole-C3: ~135-140Pyrazole-C4: ~120-125Pyrazole-C5: ~140-145N-CH₃: ~35-40

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

Isomer IR Spectroscopy (cm⁻¹) Mass Spectrometry (m/z)
This compound N-H stretching (amine): ~3300-3500 (two bands)C-H stretching (aromatic): ~3000-3100C=N stretching (pyrazole ring): ~1580-1620C=C stretching (aromatic): ~1450-1600Molecular Ion [M]⁺: 173Key Fragments: Loss of CH₃, phenyl group, and fragmentation of the pyrazole ring.
1-Methyl-4-phenyl-1H-pyrazol-5-amine N-H stretching (amine): ~3300-3500 (two bands)C-H stretching (aromatic): ~3000-3100C=N stretching (pyrazole ring): ~1580-1620C=C stretching (aromatic): ~1450-1600Molecular Ion [M]⁺: 173Key Fragments: Loss of CH₃, phenyl group, and distinct fragmentation pattern of the substituted pyrazole ring.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole amine isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum to obtain adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for such small molecules. The instrument will be set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information and to differentiate between isomers based on their characteristic fragment ions.

Visualization of Experimental Workflow and Isomer Differentiation

The following diagrams illustrate the general experimental workflow for spectroscopic analysis and a logical approach to differentiating the isomers based on their NMR data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesize Isomer Purification Purify Isomer Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Characterize Structure IR IR Spectroscopy Purification->IR Identify Functional Groups MS Mass Spectrometry Purification->MS Determine Molecular Weight & Formula Interpretation Compare Spectra to Differentiate Isomers NMR->Interpretation IR->Interpretation MS->Interpretation

A generalized workflow for the synthesis and spectroscopic characterization of pyrazole isomers.

isomer_differentiation Start Analyze ¹H NMR Spectrum Decision1 Observe Pyrazole Ring Proton Signal(s) Start->Decision1 Isomer3_Phenyl This compound (One pyrazole proton at C4) Decision1->Isomer3_Phenyl Singlet at ~5.8-6.2 ppm Isomer4_Phenyl 1-Methyl-4-phenyl-1H-pyrazol-5-amine (One pyrazole proton at C3) Decision1->Isomer4_Phenyl Singlet at ~7.3-7.7 ppm

A logical diagram illustrating the differentiation of isomers based on ¹H NMR chemical shifts.

Comparative Docking Analysis of 1-Methyl-3-phenyl-1H-pyrazol-5-amine Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of pyrazole-based compounds with key biological targets. This report synthesizes experimental data from multiple studies to provide an objective comparison of their potential as therapeutic agents.

This guide delves into the comparative molecular docking studies of 1-Methyl-3-phenyl-1H-pyrazol-5-amine derivatives and structurally related pyrazole compounds. These molecules have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties. Docking studies are pivotal in elucidating the binding modes, interaction kinetics, and structure-activity relationships of these derivatives with their target enzymes or receptors.[1] This analysis aims to provide a clear, data-driven comparison to aid in the development of novel therapeutics.

Comparative Docking Performance Against Kinase Targets

A significant focus of research on pyrazole derivatives has been their potential as kinase inhibitors, which play crucial roles in cell signaling and proliferation. Docking studies have been instrumental in identifying promising candidates and understanding their mechanism of action at the molecular level.

Table 1: Docking Scores and Binding Energies of Pyrazole Derivatives Against Various Kinase Targets

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference Software
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-2 (2QU5)-10.09Not specifiedAutoDock 4.2
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)Aurora A (2W1G)-8.57Not specifiedAutoDock 4.2
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b)CDK2 (2VTO)-10.35Not specifiedAutoDock 4.2
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a)CDK2/cyclin EIC50: 0.98 µMNot specifiedNot specified
1,3,5-trisubstituted-1H-pyrazole derivative (10d)ERKNot specifiedNot specifiedNot specified
1,3,5-trisubstituted-1H-pyrazole derivative (10d)RIPK3Not specifiedNot specifiedNot specified

Note: The table summarizes data from multiple sources. Direct comparison of docking scores should be done with caution as methodologies may vary between studies.

The data indicates that pyrazole derivatives exhibit promising binding affinities towards various kinases implicated in cancer, such as VEGFR-2, Aurora A, CDK2, ERK, and RIPK3.[2][3][4] For instance, certain thiadiazole-substituted pyrazoles demonstrated low binding energies, suggesting strong potential for inhibition.[2] Similarly, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown potent inhibitory activity against CDK2/cyclin E.[4][5]

Experimental and Computational Methodologies

The synthesis and computational evaluation of these pyrazole derivatives follow established protocols in medicinal chemistry.

General Synthesis Workflow

The synthesis of many pyrazole derivatives often involves a multi-step process. A generalized workflow is outlined below.

G Reactants Starting Materials (e.g., Hydrazines, Ethyl Acetoacetate) Intermediate In situ generated Pyrazolone Intermediate Reactants->Intermediate Reaction Condensation Condensation/Cyclization with Aldehydes/Ketones Intermediate->Condensation Reaction Final_Product Substituted Pyrazole Derivatives Condensation->Final_Product Purification

Generalized synthesis workflow for pyrazole derivatives.

This process often begins with the reaction of hydrazines and β-ketoesters to form a pyrazolone intermediate, which is then further modified to yield the final substituted pyrazole derivatives.[6]

Molecular Docking Protocol

Molecular docking simulations are crucial for predicting the binding conformation and affinity of a ligand to its target protein. A typical workflow is depicted below.

G PDB Protein Structure Preparation (from PDB) Grid Grid Box Generation (defining the binding site) PDB->Grid Ligand Ligand Preparation (2D to 3D conversion, energy minimization) Docking Docking Simulation (e.g., AutoDock) Ligand->Docking Grid->Docking Analysis Analysis of Results (binding energy, interactions) Docking->Analysis

A standard workflow for molecular docking studies.

The process involves preparing the 3D structures of both the protein and the ligand, defining the binding site on the protein, running the docking simulation using software like AutoDock, and finally analyzing the results to understand the binding interactions and energies.[2]

Signaling Pathway Inhibition

The anticancer activity of many pyrazole derivatives stems from their ability to inhibit key kinases in signaling pathways that are often dysregulated in cancer. For example, the inhibition of kinases like ERK and RIPK3 can disrupt cancer cell proliferation and survival.[3]

G cluster_0 Cancer Cell Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->ERK Inhibition

Inhibition of the ERK signaling pathway by pyrazole derivatives.

This diagram illustrates how a pyrazole derivative can inhibit ERK, a critical component of the MAPK/ERK signaling pathway, thereby blocking downstream signals that promote cell proliferation and survival.

Conclusion

The comparative analysis of docking studies reveals that this compound derivatives and their analogs are a promising class of compounds for the development of targeted therapies, particularly as kinase inhibitors for cancer treatment. The presented data highlights their potential to bind effectively to various kinase targets. Future research should focus on optimizing the lead compounds to improve their potency and selectivity, supported by further in vitro and in vivo studies to validate the computational findings.

References

Benchmarking the Antioxidant Potential: A Comparative Analysis of Pyrazole Derivatives Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the antioxidant activity of pyrazole derivatives, benchmarked against established antioxidant standards. The objective is to offer a clear, data-driven comparison to aid in the evaluation of these heterocyclic compounds in antioxidant research and drug discovery. The information presented herein is a synthesis of data from multiple studies and includes detailed experimental protocols for key antioxidant assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often expressed by its IC50 value, which is the concentration required to inhibit 50% of the radical activity in a given assay. A lower IC50 value indicates greater antioxidant potency. The following tables summarize the IC50 values for various pyrazole derivatives and standard antioxidant compounds from DPPH and ABTS radical scavenging assays.

Note: The data presented below is compiled from different studies. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions, reagents, and instrumentation.

Table 1: Antioxidant Activity (IC50) of Selected Pyrazole Derivatives

Compound/Derivative ClassAssayIC50 (µg/mL)Reference
Pyrazolyl pyrazolines (3b, 3c, 3e)DPPH11.70 ± 0.29, 12.06 ± 1.17, 9.63 ± 0.55[1]
Pyrazoline carbothioamides (6b, 6e)DPPH12.02 ± 0.63, 9.66 ± 0.34[1]
5-Aminopyrazole (4A)DPPH17.11
Pyrazoline (2a)ABTS~90.71% scavenging at 5.0 µg/mL
Pyrazoline (2b)ABTS~91.29% scavenging at 5.0 µg/mL[2]
4-aminopyrazol-5-ol (4a, 4d, 4e)ABTSIC50 values 3-5 times lower than Trolox[3]

Table 2: Antioxidant Activity (IC50) of Standard Compounds

Standard AntioxidantAssayIC50 (µg/mL)Reference
Ascorbic AcidDPPH13.67 ± 0.97[1]
TroloxDPPH3.77[4]
TroloxABTS2.93[4]
QuercetinDPPH~1.0 - 5.0
QuercetinABTS1.89 ± 0.33
CatechinABTS~91.07% scavenging at 5.0 µg/mL[2]

Experimental Protocols

Reproducibility and accurate comparison of antioxidant activity data rely on standardized experimental methodologies. Below are detailed protocols for the three most common assays used in the evaluation of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow hydrazine by an antioxidant compound. The change in absorbance is measured spectrophotometrically at approximately 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Test Samples: Dissolve the pyrazole derivatives and standard antioxidants in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[1] The pre-formed ABTS•+ is a blue-green chromophore that is reduced by an antioxidant to its colorless neutral form. The reduction in absorbance is measured at 734 nm.[1]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[1]

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Samples: Prepare various concentrations of the pyrazole derivatives and standard antioxidants in a suitable solvent.

  • Reaction: Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution and mix thoroughly.

  • Incubation: The reaction is typically allowed to proceed for a short period (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of a colored ferrous-probe complex, and the change in absorbance is measured.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a FeCl₃·6H₂O solution.

  • Preparation of Test Samples and Standard: Prepare various dilutions of the pyrazole derivatives and a ferrous sulfate (FeSO₄) standard.

  • Reaction: Add the test sample or standard to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time, typically 4 to 30 minutes.

  • Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at a wavelength of 593 nm.

  • Calculation: A standard curve is generated using the ferrous sulfate standard. The FRAP value of the sample is then determined from the standard curve and is expressed as µM Fe(II) equivalents.

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the DPPH, ABTS, and FRAP assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1mM DPPH in Methanol Sample Prepare Sample and Standard Dilutions Mix Mix Sample/Standard with DPPH Solution DPPH->Mix Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS•+ (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Absorbance ~0.7 ABTS_Radical->Dilute_ABTS Sample Prepare Sample and Standard Dilutions Mix Mix Sample/Standard with Diluted ABTS•+ Dilute_ABTS->Mix Sample->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition, IC50, or TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Sample Prepare Sample and FeSO4 Standard Dilutions Mix Mix Sample/Standard with FRAP Reagent FRAP_Reagent->Mix Sample->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine FRAP Value from Standard Curve Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Conclusion

The presented data indicates that certain pyrazole derivatives exhibit significant antioxidant activity, with some demonstrating potency comparable to or even exceeding that of the standard antioxidant, ascorbic acid, in the DPPH assay.[1] Specifically, pyrazolyl pyrazolines and pyrazoline carbothioamides have shown promising results.[1] Furthermore, in the ABTS assay, 4-aminopyrazol-5-ol derivatives have displayed high antioxidant activity, comparable to Trolox.[3] These findings underscore the potential of the pyrazole scaffold as a foundation for the development of novel antioxidant agents. Further structure-activity relationship (SAR) studies are warranted to optimize the antioxidant capacity of this class of compounds and to elucidate their mechanisms of action in more complex biological systems. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of new pyrazole derivatives, facilitating more direct and meaningful comparisons in future research.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 1-Methyl-3-phenyl-1H-pyrazol-5-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors based on the 1-Methyl-3-phenyl-1H-pyrazol-5-amine scaffold. Understanding the selectivity of these inhibitors is crucial for elucidating their biological functions, predicting potential off-target effects, and guiding the development of novel therapeutics. This document summarizes quantitative data from kinome-wide screening, details the experimental methodologies for assessing inhibitor specificity, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound Based Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The this compound core represents a versatile template for the design of inhibitors targeting a range of kinases. Kinome-wide profiling of compounds with a similar 3-amino-1H-pyrazole core has revealed a promiscuous binding profile, with potent activity against Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinases (JNKs). This guide will use a representative compound from this class to illustrate the cross-reactivity profile and compare it with alternative, more selective inhibitors.

Cross-Reactivity Profiling Data

The following tables summarize the cross-reactivity data for a representative 3-amino-1H-pyrazole-based inhibitor (Compound 1) and selected alternative inhibitors for its primary targets: CDK2, CDK5, and JNK3. The data is presented as Kd (dissociation constant) values obtained from KINOMEscan® assays, where a lower Kd value indicates a stronger binding affinity.

Table 1: Kinase Selectivity Profile of a Representative 3-Amino-1H-pyrazole-based Inhibitor (Compound 1)

Kinase TargetKd (nM)Kinase Family
CDK2 4.6 CMGC
CDK5 27.6 CMGC
JNK3 26.1 CMGC
VRK1-CK1
STK17B-CAMK
c-Src-TK
...and 331 other kinases with varying affinities

Data is based on a promiscuous inhibitor with a 3-amino-1H-pyrazole core, serving as a representative for the this compound scaffold.[1]

Table 2: Comparative Cross-Reactivity of CDK2 Inhibitors

Kinase TargetCompound 1 (Kd, nM)Milciclib (IC50, nM)Palbociclib (IC50, nM)
CDK2 4.6 488
CDK1-1118
CDK4-1611
CDK527.65-
CDK6-1015
CDK7-15-
CDK9-3-

IC50 values for Milciclib and Palbociclib are from published literature and may have been determined under different assay conditions.

Table 3: Comparative Cross-Reactivity of JNK3 Inhibitors

Kinase TargetCompound 1 (Kd, nM)SP600125 (IC50, nM)JNK-IN-8 (IC50, nM)
JNK3 26.1 201
JNK1-154.7
JNK2-1518.7
p38α->10,000-
ERK2->10,000-

IC50 values for SP600125 and JNK-IN-8 are from published literature and may have been determined under different assay conditions.

Key Signaling Pathways

The primary targets of the representative this compound based inhibitor are involved in critical cellular processes. Understanding these pathways is essential for interpreting the biological effects of these inhibitors.

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases CDK2 CDK2 Cyclin E Cyclin E E2F->Cyclin E activates transcription Cyclin E->CDK2 binds DNA_Replication DNA Replication CDK2->DNA_Replication initiates

CDK2 Signaling Pathway in Cell Cycle Progression

CDK5_Signaling_Pathway p35/p39 p35/p39 CDK5 CDK5 p35/p39->CDK5 activates Neuronal_Development Neuronal Migration & Cytoskeletal Dynamics CDK5->Neuronal_Development Synaptic_Plasticity Synaptic Plasticity & Neurotransmission CDK5->Synaptic_Plasticity

CDK5 Signaling in Neuronal Function

JNK3_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK3 JNK3 MKK4/7->JNK3 c-Jun c-Jun JNK3->c-Jun phosphorylates Apoptosis Apoptosis c-Jun->Apoptosis promotes

JNK3 Signaling Pathway in Stress Response

Experimental Protocols

Accurate and reproducible assessment of kinase inhibitor selectivity is fundamental to drug discovery. The following are detailed protocols for key experiments used in cross-reactivity profiling.

KINOMEscan® Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on the principle of competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[2]

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a DNA tag for quantification.[2]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.[2]

  • Competition Assay: The test compound is incubated with a specific kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.[2]

  • Quantification: After incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically done using quantitative PCR (qPCR).[2]

  • Data Analysis: Results are often expressed as a percentage of the control (vehicle-treated) sample. This data can then be used to calculate the dissociation constant (Kd), which represents the binding affinity of the compound for the kinase.[2]

KINOMEscan_Workflow DNA-tagged Kinase DNA-tagged Kinase Incubation Incubation DNA-tagged Kinase->Incubation Immobilized Ligand Immobilized Ligand Immobilized Ligand->Incubation Test Compound Test Compound Test Compound->Incubation Quantification (qPCR) Quantification (qPCR) Incubation->Quantification (qPCR) Data Analysis Data Analysis Quantification (qPCR)->Data Analysis

KINOMEscan Experimental Workflow
Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical technique used to verify drug-target engagement within a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[3]

Methodology:

  • Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures. Unbound proteins will denature and precipitate at lower temperatures than ligand-bound proteins.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated proteins.

  • Protein Detection: The amount of soluble target protein in the supernatant is quantified, typically by Western blotting or other protein detection methods.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

CETSA_Workflow Cell Treatment Treat cells with Inhibitor or Vehicle Heating Heat at various temperatures Cell Treatment->Heating Lysis & Centrifugation Lysis & Centrifugation Heating->Lysis & Centrifugation Protein Quantification Quantify soluble protein (e.g., Western Blot) Lysis & Centrifugation->Protein Quantification Data Analysis Generate Melt Curve Protein Quantification->Data Analysis

Cellular Thermal Shift Assay (CETSA) Workflow
Western Blotting for Target Engagement

Western blotting can be used to assess the phosphorylation status of a kinase's downstream substrates, providing a functional readout of inhibitor activity.

Principle: A selective kinase inhibitor will reduce the phosphorylation of its specific downstream targets in a dose-dependent manner.

Methodology:

  • Cell Treatment: Treat cells with varying concentrations of the kinase inhibitor.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target substrate.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities. To confirm specificity, the membrane can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein and a loading control (e.g., β-actin). A decrease in the ratio of phosphorylated to total protein with increasing inhibitor concentration indicates target engagement.

Conclusion

The this compound scaffold represents a promising starting point for the development of kinase inhibitors. However, early-generation compounds based on this core can exhibit significant cross-reactivity, as demonstrated by the broad kinase profile of the representative inhibitor. While this polypharmacology can sometimes be advantageous, achieving selectivity is often a key goal in modern drug discovery to minimize off-target effects and associated toxicities.

The comparative data presented in this guide highlights the importance of comprehensive cross-reactivity profiling using techniques such as KINOMEscan®. By comparing the profiles of broad-spectrum inhibitors with more selective alternatives, researchers can make informed decisions in lead optimization and tool compound selection. The detailed experimental protocols provided herein offer a roadmap for robustly characterizing the selectivity of novel kinase inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-3-phenyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of 1-Methyl-3-phenyl-1H-pyrazol-5-amine is crucial for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound, in line with general best practices for laboratory chemical waste management.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including weighing and transferring, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste are paramount to prevent hazardous reactions.

  • Solid Waste:

    • Uncontaminated PPE, such as gloves and lab coats, can typically be disposed of in the regular trash, unless institutional policy states otherwise.

    • Contaminated solid waste, including weighing boats, filter paper, and any materials that have come into direct contact with this compound, must be collected in a designated, sealed, and clearly labeled hazardous waste container for solids.

  • Liquid Waste:

    • All liquid waste containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix this waste with other waste streams, such as halogenated solvents, strong acids, or strong bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste:

    • Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.

III. Step-by-Step Disposal Protocol

  • Waste Collection: As waste is generated, immediately place it into the appropriate, pre-labeled hazardous waste container.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.

  • Secure Storage: Keep all waste containers securely closed when not in use. Store them in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible chemicals.

  • Arrange for Pickup: Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.

IV. Logistical and Safety Data for Disposal

ParameterGuidelineSource
Waste Container Type Chemically compatible, leak-proof containers. Plastic is often preferred over glass to minimize breakage.General Laboratory Safety Manuals
Container Labeling Must include "Hazardous Waste," full chemical name, and associated hazards.EPA, OSHA
On-site Storage Time Limit Typically up to 90 days for Small Quantity Generators (SQGs) and 180 days for Very Small Quantity Generators (VSQGs). Consult your institution's EHS for specific limits.EPA
Disposal Method Incineration in a licensed hazardous waste facility is the preferred method for organic compounds. Landfill is not recommended.General Chemical Waste Guidelines
Spill Cleanup Absorb small spills with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste.MSDS

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (Solid, Liquid, or Sharps) B Is the waste contaminated with This compound? A->B C Dispose in appropriate non-hazardous waste stream (e.g., regular trash, glass recycling) B->C No D Segregate waste type B->D Yes E Solid Waste D->E F Liquid Waste D->F G Sharps Waste D->G H Place in labeled Hazardous Solid Waste Container E->H I Place in labeled Hazardous Liquid Waste Container F->I J Place in labeled Sharps Container G->J K Store in designated Satellite Accumulation Area H->K I->K J->K L Is container full or storage time limit reached? K->L M Continue to collect waste L->M No N Arrange for pickup by EHS or licensed contractor L->N Yes

Caption: Disposal decision workflow for this compound.

Personal protective equipment for handling 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Methyl-3-phenyl-1H-pyrazol-5-amine

This guide provides crucial safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound and structurally related aromatic amines.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1][2][3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][4][5]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves have a degree of permeability, it is advisable to wear two pairs (double-gloving) and change them frequently.[2][3][4][5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2][6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2][7]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization.[2][4][5]
Hazard Summary for this compound
Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[8]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.[8]
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation.[8][9]
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritation.[8]

Operational and Disposal Plans

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step-by-Step Handling Procedure
  • Pre-Handling Preparation :

    • Risk Assessment : Conduct a thorough risk assessment for the planned experiment.[5]

    • SDS Review : Read and understand the Safety Data Sheet (SDS) for this compound.[10]

    • Emergency Equipment : Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]

  • Handling the Compound :

    • Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the handling area.[6]

    • Weighing : When weighing the solid compound, use a balance inside a chemical fume hood or in a ventilated balance enclosure to minimize inhalation of dust.[1][2][10]

    • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2] Work over disposable bench covers to easily manage any spills.[10]

  • Post-Handling :

    • Decontamination : Clean the work area thoroughly with an appropriate solvent.[10]

    • Hand Washing : Always wash hands with soap and water after handling the compound.[7][11]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous solid waste.
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for nitrogenous or aromatic organic waste.[2]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[2]

General Disposal Guidelines :

  • Labeling : All waste containers must be clearly labeled with the full chemical name and associated hazards.[2][11]

  • Segregation : Do not mix incompatible waste streams.[2]

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory.[2]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Handling outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal risk_assessment Conduct Risk Assessment sds_review Review SDS risk_assessment->sds_review emergency_prep Ensure Emergency Equipment is Accessible sds_review->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe weighing Weigh Solid in Fume Hood don_ppe->weighing dissolving Prepare Solution weighing->dissolving decontaminate Decontaminate Work Area dissolving->decontaminate wash_hands Wash Hands decontaminate->wash_hands dispose_solid Dispose of Solid Waste wash_hands->dispose_solid dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid dispose_labware Dispose of Contaminated Labware dispose_liquid->dispose_labware

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-phenyl-1H-pyrazol-5-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.